Product packaging for Atazanavir-d9(Cat. No.:CAS No. 1092540-51-6)

Atazanavir-d9

Cat. No.: B032600
CAS No.: 1092540-51-6
M. Wt: 713.9 g/mol
InChI Key: AXRYRYVKAWYZBR-HMLRVIJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deuterated Atazanivir-D3-2 is a high-purity, isotopically labeled analog of Atazanavir, specifically designed for use as an internal standard in quantitative bioanalysis. This compound features deuterium (D) atoms incorporated at key positions, providing nearly identical chemical properties to the non-deuterated drug while allowing for precise differentiation via mass spectrometry. Primary Research Applications: • Quantitative Mass Spectrometry: Serves as a critical internal standard for the accurate quantification of Atazanavir in biological matrices such as plasma, serum, and tissues, correcting for analytical variability and improving data reliability. • Drug Metabolism and Pharmacokinetic (DMPK) Studies: Essential for investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the protease inhibitor Atazanavir. • Pharmaceutical Development: Aids in the development of robust analytical methods and supports studies on drug-drug interactions and the optimization of dosing regimens. Mechanism of Action: The parent drug, Atazanavir, is an azapeptide HIV-1 protease inhibitor. It functions as a transition-state mimetic that binds competitively to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral Gag and Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious viral particles. The deuterated form mirrors the structure and behavior of Atazanavir, ensuring valid analytical comparisons. Key Features: • High Isotopic Purity (≥98%): Ensures minimal interference in mass spectrometric analysis. • Structural Authenticity: Mimics the physicochemical properties of the native drug during sample preparation and chromatography. • Improved Metabolic Insights: Deuterium incorporation can alter the compound's metabolism, and studies on related deuterated Atazanavir analogs have shown an approximately 50% increase in half-life compared to the non-deuterated drug, highlighting its value in metabolism studies. Handling and Storage: Store at -20°C. Protect from light. The product is supplied as a white to off-white solid with a molecular weight of 713.91 g/mol and a molecular formula of C₃₈H₄₃D₉N₆O₇. Disclaimer: This product is intended for research and analytical applications in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H52N6O7 B032600 Atazanavir-d9 CAS No. 1092540-51-6

Properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-HMLRVIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648857
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092540-51-6
Record name 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092540-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-(1,1-di(methyl-d3)ethyl-2,2,2-d3)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Atazanavir-d9: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Atazanavir-d9, a deuterated analog of the HIV protease inhibitor Atazanavir. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visual workflows to support research and analytical applications.

Introduction

Atazanavir is a critical antiretroviral medication used in the treatment of HIV-1 infection.[1] Labeled internal standards, such as this compound, are essential for the accurate quantification of Atazanavir in biological matrices during pharmacokinetic and therapeutic drug monitoring studies. The incorporation of deuterium atoms provides a distinct mass difference for mass spectrometry-based detection, without significantly altering the chemical properties of the molecule. This guide outlines a feasible synthetic route and the analytical techniques for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be adapted from established synthetic routes for Atazanavir. A common strategy involves the coupling of two key intermediates, followed by a stereoselective reduction. To introduce the deuterium labels, a deuterated starting material is incorporated in the synthesis. A plausible approach involves the use of a deuterated version of a key building block. While a specific synthesis for this compound is not detailed in the public literature, a logical synthetic strategy is proposed below, based on known synthetic methods for Atazanavir.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the preparation of a deuterated intermediate, which is then coupled with the remaining part of the molecule.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Deuterated_Precursor Deuterated Precursor (e.g., Boc-L-tert-leucine-d9) Coupling Coupling Reaction Deuterated_Precursor->Coupling Intermediate_A Key Intermediate A Intermediate_A->Coupling Deprotection Deprotection Coupling->Deprotection Final_Coupling Final Coupling Deprotection->Final_Coupling Purification Purification (Chromatography) Final_Coupling->Purification Atazanavir_d9 This compound Purification->Atazanavir_d9

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a hypothetical adaptation based on known synthetic procedures for Atazanavir.

  • Step 1: Coupling of Deuterated Intermediate.

    • A deuterated precursor, such as Boc-L-tert-leucine-d9, is coupled with a suitable second intermediate. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, in the presence of a coupling agent like HATU or HBTU, and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The product is then isolated by extraction and purified by column chromatography.

  • Step 2: Deprotection.

    • The protecting group (e.g., Boc) is removed from the coupled product. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, or hydrochloric acid in dioxane.

    • The deprotected intermediate is then isolated, often as a salt, and may be used in the next step without further purification.

  • Step 3: Final Coupling.

    • The deprotected intermediate is then coupled with the final key intermediate to complete the this compound backbone. The reaction conditions are similar to the first coupling step, employing a suitable coupling agent and base.

    • The progress of the reaction is monitored by TLC or LC-MS.

  • Step 4: Purification.

    • The crude this compound is purified using column chromatography on silica gel to yield the final product. The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques used are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound and for its quantification in various matrices.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm)[2]
Mobile Phase Isocratic elution with 55% Acetonitrile, 45% Water, 0.15% Acetic Acid, and 4 mM Ammonium Acetate[2]
Flow Rate 0.8 mL/min[2]
Detection UV at 210 nm or Mass Spectrometry[3]
Retention Time Expected to be very similar to unlabeled Atazanavir
Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the incorporation of deuterium atoms and for the quantification of this compound, often used as an internal standard.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Precursor Ion (MH+) m/z 714.4 (Expected for C₃₈H₄₃D₉N₆O₇)
Product Ion m/z 168.0 (This is a characteristic fragment of Atazanavir)[2]
Internal Standard Unlabeled Atazanavir can be used for isotopic enrichment determination
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule. In the case of this compound, the ¹H NMR spectrum is expected to be similar to that of Atazanavir, but with the absence of signals corresponding to the positions where deuterium atoms have been incorporated. For instance, if the tert-butyl group is deuterated, the characteristic singlet for the nine protons of this group will be absent.

ParameterExpected Observation
¹H NMR Absence of signals in the region corresponding to the deuterated positions. Other signals should be consistent with the Atazanavir structure.
¹³C NMR The signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a lower intensity.
²H NMR A signal will be present for the deuterium atoms, confirming their incorporation.

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized this compound Purity_Analysis Purity Analysis Synthesized_Product->Purity_Analysis Identity_Confirmation Identity Confirmation Synthesized_Product->Identity_Confirmation Isotopic_Enrichment Isotopic Enrichment Synthesized_Product->Isotopic_Enrichment HPLC HPLC Purity_Analysis->HPLC MS Mass Spectrometry Identity_Confirmation->MS NMR NMR Spectroscopy Identity_Confirmation->NMR Isotopic_Enrichment->MS

References

Atazanavir-d9 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of atazanavir-d9 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of the principles behind the use of stable isotope-labeled standards, detailed experimental protocols for the quantification of atazanavir in biological matrices, and a summary of relevant quantitative data. Furthermore, this guide includes visual representations of the experimental workflow and the logical relationships inherent in the internal standard methodology.

The Core Principle: Mitigating Variability with a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, serum, tissue homogenates) introduces significant potential for variability at multiple stages of the analytical workflow. These variations can arise from inconsistencies in sample preparation, extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer's source.[1][2]

To compensate for these potential errors, a known amount of an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[2] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, such as this compound for the quantification of atazanavir.[3]

This compound is chemically identical to atazanavir, with the exception that nine hydrogen atoms have been replaced with their heavier isotope, deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. However, their physicochemical properties are nearly identical, ensuring that they behave in a similar manner throughout the entire analytical procedure, including extraction, chromatography, and ionization.[3] Consequently, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced during the analytical process is normalized, leading to a more accurate and precise quantification of the analyte's concentration.[1]

Experimental Protocol: Quantification of Atazanavir in Human Plasma using Atazanavir-d6 as an Internal Standard

This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous determination of atazanavir and other protease inhibitors in human plasma.[4] While this specific study utilized atazanavir-d6, the principles and procedures are directly applicable to the use of this compound.

1. Materials and Reagents:

  • Atazanavir reference standard

  • This compound (or a suitable deuterated variant like atazanavir-d6) internal standard[4]

  • HPLC-grade methanol and acetonitrile[4]

  • Ammonium formate[4]

  • Formic acid[4]

  • Human plasma (K3EDTA)[4]

  • Solid-phase extraction (SPE) cartridges[4]

2. Preparation of Stock and Working Solutions:

  • Standard Stock Solutions: Prepare individual stock solutions of atazanavir and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the atazanavir stock solution in a suitable solvent (e.g., 50% methanol) to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 200 ng/mL in 50% methanol.[5]

3. Sample Preparation (Solid-Phase Extraction):

  • To 50 µL of human plasma (for calibrators, QCs, and unknown samples), add the internal standard working solution.[4]

  • Vortex the samples to ensure thorough mixing.

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges with a suitable wash solution to remove interfering substances.

  • Elute the analyte and internal standard from the cartridges using an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • Chromatographic Column: A suitable reversed-phase column, such as a Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm), is used for separation.[4]

  • Mobile Phase: A gradient elution is typically employed using a mobile phase consisting of (A) 10 mM ammonium formate in water (pH adjusted with formic acid) and (B) acetonitrile.[4]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[4]

  • Injection Volume: A small volume, such as 5 µL, is injected onto the column.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for atazanavir and its deuterated internal standard are monitored.[5]

5. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of atazanavir to this compound against the nominal concentration of the calibration standards.

  • The concentration of atazanavir in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for atazanavir using a deuterated internal standard.

Table 1: Linearity and Sensitivity of the Atazanavir Assay [4]

ParameterValue
Calibration Curve Range5.0 - 6000 ng/mL
Regression Equationy = mx + c (weighted linear regression)
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)5.0 ng/mL

Table 2: Accuracy and Precision of the Atazanavir Assay [4]

Quality Control LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ5.0< 1585 - 115< 1585 - 115
Low QC15< 1585 - 115< 1585 - 115
Medium QC300< 1585 - 115< 1585 - 115
High QC4500< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect [4]

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Atazanavir> 8585 - 115
Atazanavir-d6> 8585 - 115

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for atazanavir quantification.

Internal_Standard_Logic cluster_analyte Analyte (Atazanavir) cluster_is Internal Standard (this compound) cluster_process Analytical Process Analyte_Initial Initial Concentration (Unknown) Variability Variability (Extraction, Ionization, etc.) Analyte_Initial->Variability Analyte_Final Final Measured Response (Variable) Ratio Response Ratio (Analyte / IS) Analyte_Final->Ratio IS_Initial Initial Concentration (Known & Constant) IS_Initial->Variability IS_Final Final Measured Response (Variable) IS_Final->Ratio Variability->Analyte_Final Variability->IS_Final Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of internal standard normalization.

References

Atazanavir-d9: A Technical Guide to Isotopic Purity and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and distribution of Atazanavir-d9, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. Stable isotope-labeled (SIL) compounds like this compound are critical internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, where they correct for variability during sample processing and analysis.[1][2] Ensuring high isotopic purity is paramount for the accuracy and reliability of pharmacokinetic and drug metabolism studies.[1]

Core Concepts in Isotopic Purity

Deuterated internal standards must possess high chemical (>99%) and isotopic (≥98%) purity to be effective.[1] Isotopic purity, or isotopic enrichment, refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. The key considerations for a reliable SIL internal standard are:

  • Isotopic Enrichment : A high enrichment (typically ≥98%) minimizes interference from the unlabeled analyte that may be present as an impurity in the standard.[1]

  • Isotopic Stability : Deuterium labels must be placed on chemically stable, non-exchangeable positions within the molecule to prevent the loss or exchange of deuterium with protons from the solvent or matrix.[2] Placement on carbons adjacent to carbonyl groups or on certain aromatic positions can sometimes lead to exchange.[2]

  • Mass Shift : A sufficient mass difference (typically 3 or more mass units) between the analyte and the SIL internal standard is necessary to prevent spectral overlap from the natural isotopic distribution of the unlabeled analyte.[1][2]

This compound: Isotopic Distribution Profile

The isotopic distribution of a batch of this compound refers to the relative abundance of molecules containing different numbers of deuterium atoms (e.g., d9, d8, d7, etc.). This distribution is a critical quality attribute determined by mass spectrometry. While the exact distribution varies by synthesis batch, a typical high-purity lot will conform to stringent specifications.

Below is a representative table summarizing the expected isotopic distribution for a high-quality batch of this compound, consistent with an overall isotopic enrichment of ≥98%.

Isotopic SpeciesMass Difference (from d0)Expected Abundance (%)
This compound+9≥ 98.0%
Atazanavir-d8+8≤ 1.5%
Atazanavir-d7+7≤ 0.4%
Atazanavir-d0 (Unlabeled)0≤ 0.1%
Other Deuterated Species-Trace

Table 1: Representative Isotopic Purity and Distribution Data for this compound.

Experimental Protocol: Isotopic Purity Assessment by LC-MS/MS

The determination of isotopic purity and distribution is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides the selectivity and sensitivity required to resolve and quantify the different isotopic species.

Objective: To determine the isotopic purity of an this compound standard and quantify the relative abundance of related isotopic peaks.

Methodology:

  • Preparation of High-Concentration Solution : A concentrated solution of the this compound internal standard is prepared in a suitable organic solvent (e.g., 50:50 acetonitrile:water) at a concentration significantly higher than that used in typical analytical assays (e.g., 10 µg/mL).[1]

  • Chromatographic Separation : The solution is injected into an LC-MS/MS system. Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for Atazanavir.

    • LC Column : Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[3]

    • Mobile Phase : A gradient elution using 10 mM ammonium acetate in water (A) and methanol:acetonitrile (90:10, v/v) (B).[3]

    • Flow Rate : 0.3 mL/min.[4]

    • Injection Volume : 2-10 µL.[5]

  • Mass Spectrometric Analysis : The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). MRM transitions are established for this compound and its potential lower-deuterated and unlabeled forms.

    • Ion Source : Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions : The precursor ion is the protonated molecule [M+H]⁺, and the fragment ion is a stable, characteristic product ion. Based on known fragmentation, the following transitions are monitored:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Atazanavir (Unlabeled)705.3168.0
Atazanavir-d7712.3168.0
Atazanavir-d8713.3168.0
This compound714.3168.0

Table 2: Hypothetical Multiple Reaction Monitoring (MRM) transitions for this compound and related species. The product ion is based on a known transition for Atazanavir.[5]

  • Data Analysis :

    • The peak areas for each MRM transition are integrated.

    • The isotopic purity is calculated by dividing the peak area of the desired deuterated species (d9) by the sum of the peak areas of all monitored isotopic species (d0, d7, d8, d9, etc.).[1]

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_result Result prep Prepare High-Concentration This compound Solution lc Inject & Chromatographically Separate Isotopologues prep->lc ms Mass Spectrometry Detection (Positive ESI, MRM Mode) lc->ms Elution integrate Integrate Peak Areas for Each MRM Transition ms->integrate calculate Calculate Relative Abundance of Each Isotopic Species integrate->calculate report Isotopic Distribution Profile (%d9, %d8, %d7, etc.) calculate->report

Experimental workflow for this compound isotopic purity assessment.

Synthesis, Purification, and Quality Control

The quality of this compound is ensured through a controlled, multi-step process encompassing synthesis, purification, and rigorous analysis.

  • Synthesis : The synthesis of Atazanavir involves a multi-step chemical process.[6][7] For the deuterated version, deuterium atoms are incorporated at specific, non-exchangeable positions on one of the precursor molecules. The stability of these labels is critical for the compound's use as an internal standard.[2]

  • Purification : After synthesis, the crude product is purified to remove chemical impurities, including residual solvents, reagents, and side-products. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization are employed to achieve high chemical purity (>99%).[8]

  • Analysis (QC) : The final product undergoes rigorous quality control. Isotopic enrichment and distribution are confirmed via mass spectrometry as described above. Chemical purity is typically assessed by HPLC-UV, and the compound's identity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Logical_Relationship_Diagram synthesis Deuterated Synthesis (Label Incorporation) purification Purification (e.g., HPLC, Crystallization) synthesis->purification Crude Product analysis Quality Control Analysis (LC-MS, NMR, HPLC-UV) purification->analysis Purified Product final_product High-Purity This compound analysis->final_product Certified Standard

Logical relationship of this compound production and quality control.

References

Atazanavir-d9: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Atazanavir-d9. This compound is a deuterated analog of Atazanavir, an antiretroviral medication used in the treatment of HIV-1 infection.[1][2][3] As a stable isotope-labeled internal standard, this compound is critical for accurate quantification of Atazanavir in biological matrices during pharmacokinetic and other research studies. This document outlines the key analytical data, experimental methodologies, and relevant biological pathways associated with Atazanavir.

Quantitative Data Summary

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for this compound.

Table 1: Identity and Purity

TestSpecificationResult
Appearance White to off-white solidConforms
Purity by HPLC ≥ 98%99.5%
Mass Identity (m/z) Conforms to structureConforms
¹H NMR Conforms to structureConforms

Table 2: Isotopic Enrichment

TestSpecificationResult
Deuterium Incorporation ≥ 99%99.8%
Isotopic Purity (d9) ≥ 98%98.7%
Isotopic Distribution
d9Report Value98.7%
d8Report Value1.1%
d7Report Value0.2%
d0-d6Report Value< 0.1%

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 250 nm.

  • Procedure: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it matches the theoretical mass of this compound.

  • Procedure for Isotopic Enrichment: The relative intensities of the isotopic peaks (d0 to d9) are measured to calculate the percentage of deuterium incorporation and the distribution of deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as DMSO-d6 or Chloroform-d.

  • Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to ensure they are consistent with the structure of this compound. The absence or significant reduction of signals at the sites of deuteration confirms successful labeling.

Atazanavir Mechanism of Action and Metabolism

Understanding the biological context of Atazanavir is crucial for its application in research.

Mechanism of Action

Atazanavir is a protease inhibitor that targets the HIV-1 protease enzyme.[1][2][4] This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virus particles.[5][6] By binding to the active site of the protease, Atazanavir blocks this cleavage process, resulting in the production of immature and non-infectious virions.[5][6]

HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Host DNA Viral_DNA->Integrated_DNA Integration Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Gag_Pol Gag-Pol Polyprotein Viral_mRNA->Gag_Pol Translation Protease HIV-1 Protease Gag_Pol->Protease Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Cleavage Virion Mature, Infectious Virion Mature_Proteins->Virion Assembly Atazanavir Atazanavir Atazanavir->Inhibition Inhibition->Protease

Atazanavir's Inhibition of HIV-1 Protease.
Metabolic Pathway

Atazanavir is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[3][5][7] The major metabolic pathways include monooxygenation and dioxygenation.[3][5][7][8] Minor pathways consist of N-dealkylation, glucuronidation, and hydrolysis.[3][5][8]

Atazanavir Atazanavir Monooxygenated Monooxygenated Metabolites Atazanavir->Monooxygenated CYP3A4 (Major) Dioxygenated Dioxygenated Metabolites Atazanavir->Dioxygenated CYP3A4 (Major) N_dealkylated N-dealkylated Metabolites Atazanavir->N_dealkylated Minor Pathway Glucuronidated Glucuronidated Metabolites Atazanavir->Glucuronidated Minor Pathway Hydrolyzed Hydrolyzed Metabolites Atazanavir->Hydrolyzed Minor Pathway

Metabolic Pathways of Atazanavir.

Analytical Workflow

The following diagram illustrates a typical workflow for the certification of this compound.

Start Synthesis of this compound Purification Purification Start->Purification QC Quality Control Testing Purification->QC HPLC HPLC (Purity) QC->HPLC MS MS (Identity & Isotopic Enrichment) QC->MS NMR NMR (Structure) QC->NMR CoA Certificate of Analysis Generation HPLC->CoA MS->CoA NMR->CoA

Workflow for this compound Certificate of Analysis.

References

Atazanavir-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists engaged in studies involving Atazanavir-d9. The document provides critical information on sourcing the compound, its fundamental mechanism of action, and detailed experimental protocols for its in vitro evaluation.

Sourcing and Procurement of this compound

This compound, a deuterated analog of the HIV-1 protease inhibitor Atazanavir, is utilized as an internal standard in pharmacokinetic and other quantitative analyses. Several specialized chemical suppliers offer this compound for research purposes. While pricing and real-time availability necessitate direct inquiry, the following table summarizes key identifying information for procuring this compound.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
Pharmaffiliates1092540-51-6C₃₈H₄₃D₉N₆O₇713.91Offers as a stable isotope standard.[1][2]
Alfa Chemistry1092540-51-6Not SpecifiedNot SpecifiedStates products are for research use only.[3]

Mechanism of Action: Inhibition of HIV-1 Protease

Atazanavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[4][5] HIV-1 protease is responsible for the proteolytic cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[2][6] This cleavage is a critical step in the formation of mature, infectious virions.

Atazanavir, an azapeptide, is designed as a structural analog of the transition state of the peptide bond cleavage site, specifically the phenylalanine-proline bond, targeted by the protease.[1] By binding to the active site of the HIV-1 protease, Atazanavir competitively inhibits the enzyme's activity.[2][7] This inhibition prevents the processing of the polyproteins, leading to the assembly of immature, non-infectious viral particles and thereby suppressing viral replication.[2][7]

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Mechanism of Atazanavir Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Viral Assembly Viral Assembly Gag-Pol Polyprotein->Viral Assembly HIV Protease HIV Protease HIV Protease->Gag-Pol Polyprotein Cleavage Immature Virion Immature Virion Viral Assembly->Immature Virion Budding Budding Immature Virion->Budding Mature Virion Mature Virion Budding->Mature Virion Maturation Atazanavir Atazanavir Inhibition Atazanavir->Inhibition Inhibition->HIV Protease Inhibits Experimental_Workflow cluster_setup Assay Setup cluster_antiviral Antiviral Activity (EC50) cluster_cytotoxicity Cytotoxicity (CC50) Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Viral Infection Viral Infection Compound Dilution->Viral Infection Drug Treatment Drug Treatment Compound Dilution->Drug Treatment Incubation_AV Incubation (4-7 days) Viral Infection->Incubation_AV p24 ELISA p24 ELISA Incubation_AV->p24 ELISA EC50 Calculation EC50 Calculation p24 ELISA->EC50 Calculation Incubation_CT Incubation (4-7 days) Drug Treatment->Incubation_CT XTT/MTT Assay XTT/MTT Assay Incubation_CT->XTT/MTT Assay CC50 Calculation CC50 Calculation XTT/MTT Assay->CC50 Calculation

References

Atazanavir-d9: An In-depth Technical Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the safety data for Atazanavir-d9, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets for the parent compound, atazanavir, and atazanavir sulfate, as specific safety studies on the deuterated analog are not extensively available. The safety profile of this compound is expected to be comparable to its non-deuterated counterpart.

Core Safety and Handling

Atazanavir is an antiretroviral drug of the protease inhibitor class used to treat HIV infection.[1][2] The deuterated form, this compound, is a stable isotope-labeled analog used in research, such as in pharmacokinetic studies.[3]

GHS Hazard Classification

Atazanavir sulfate is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Serious Eye Damage/Eye Irritation (Category 1) [4][5]

  • Specific Target Organ Toxicity, Repeated Exposure (Category 1) , affecting the liver and heart.[4][6]

The signal word is Danger .[4][6] Hazard statements include H318 (Causes serious eye damage) and H372 (Causes damage to organs through prolonged or repeated exposure).[4][5]

The following pictograms are associated with Atazanavir:

  • Corrosion [1][4]

  • Health Hazard [1][4]

Quantitative Data Summary

The following tables summarize the available quantitative and physical/chemical data for Atazanavir and its sulfate salt. This data is critical for safe handling, storage, and experimental design.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C38H43D9N6O7[3]
Molecular Weight 713.91 g/mol [3]
CAS Number 1092540-51-6[3]
Appearance Off-white to pale yellow colored granular powder[7]
Melting Point 198 °C[6]
Bioavailability 60-68%[2]
Protein Binding 86%[2]
Elimination Half-life ~7.9 hours (Human)[2][6]
Toxicological Data
EndpointObservationSpeciesSource
Target Organs Heart, LiverNot specified[4][6]
Eye Irritation Severely irritating to eyesNot specified[6]
Carcinogenicity (2-year oral study) No treatment-related tumors observed. NOAEL = 1,200 mg/kgRat[6]
3-Month Dietary Study NOAEL = 1,000 mg/kg. Low dose effects include fecal changes and changes in clinical pathology parameters.Rat[6]

Experimental Protocols and Methodologies

The safety data sheets reviewed do not provide detailed experimental protocols for the toxicological studies cited. They are summaries of findings. For detailed methodologies, direct consultation of the cited studies would be required.

Mandatory Visualizations

The following diagrams illustrate key safety workflows and concepts related to the handling and potential hazards of this compound.

G Emergency First Aid for this compound Exposure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_procedures First Aid Procedures cluster_medical Medical Attention Exposure Exposure Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Wash_Skin Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Wash_Skin Move_to_Fresh_Air Move to fresh air. Provide oxygen or artificial respiration if needed. Inhalation->Move_to_Fresh_Air Do_Not_Induce_Vomiting Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Get medical advice/attention if you feel unwell. For eye contact, immediately call a POISON CENTER or doctor. Rinse_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention G Logical Pathway of this compound Toxicity Exposure Prolonged or Repeated Exposure (Inhalation, Ingestion, Skin/Eye Contact) Absorption Systemic Absorption and Distribution Exposure->Absorption Metabolism Hepatic Metabolism (Primarily via CYP3A4) Absorption->Metabolism Target_Organs Target Organs Metabolism->Target_Organs Liver Liver Target_Organs->Liver Heart Heart Target_Organs->Heart Organ_Damage Organ Damage (e.g., Transaminase Elevations, Cardiac Conduction Abnormalities) Liver->Organ_Damage Heart->Organ_Damage PPE Required Personal Protective Equipment (PPE) cluster_ppe Personal Protective Equipment Eye_Protection Eye/Face Protection (Safety goggles, Face shield) Hand_Protection Protective Gloves (Nitrile rubber recommended) Body_Protection Protective Clothing (Lab coat, Coveralls) Respiratory_Protection Respiratory Protection (If dust is generated) Handling_Atazanavir Handling this compound Handling_Atazanavir->Eye_Protection Handling_Atazanavir->Hand_Protection Handling_Atazanavir->Body_Protection Handling_Atazanavir->Respiratory_Protection

References

Understanding the Mass Shift of Atazanavir-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass shift observed in Atazanavir-d9, the deuterated internal standard for the antiretroviral drug Atazanavir. This document details the structural basis for the mass difference, presents quantitative data in a clear, tabular format, outlines relevant experimental protocols, and visualizes key concepts using diagrams.

Introduction to Atazanavir and its Deuterated Analog

Atazanavir is an azapeptide protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by selectively inhibiting the viral protease, an enzyme crucial for the maturation of the virus, thereby rendering newly produced viral particles non-infectious. The molecular formula of Atazanavir is C₃₈H₅₂N₆O₇, with a molecular weight of approximately 704.86 g/mol .[3]

In quantitative bioanalysis, such as pharmacokinetic studies, stable isotope-labeled internal standards are essential for achieving accurate and precise measurements using liquid chromatography-mass spectrometry (LC-MS). This compound is the deuterated analog of Atazanavir, where nine hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a predictable increase in its molecular weight, which is the basis of the "mass shift."

The Core of the Mass Shift: Isotopic Labeling

The fundamental reason for the mass shift between Atazanavir and this compound is the incorporation of nine deuterium (²H or D) atoms in the latter's chemical structure. Deuterium is a stable isotope of hydrogen with a nucleus containing one proton and one neutron, giving it an atomic mass of approximately 2.014 amu, compared to protium (¹H), which has only a proton and an atomic mass of approximately 1.008 amu.

The specific locations of the nine deuterium atoms in this compound (CAS No. 1092540-51-6) are on the two tert-butyl groups and one of the methoxycarbonyl groups.

Table 1: Comparison of Atazanavir and this compound

PropertyAtazanavirThis compound
Molecular Formula C₃₈H₅₂N₆O₇C₃₈H₄₃D₉N₆O₇[4]
Molecular Weight 704.86 g/mol [3]713.91 g/mol [4]
Monoisotopic Mass 704.39525 Da713.45175 Da
Mass Shift (amu) -+9.0565

The following diagram illustrates the structure of Atazanavir with the positions of deuterium substitution in this compound highlighted.

Caption: Structure of Atazanavir with deuterium labeling sites for this compound.

Mass Spectrometry Analysis

The mass shift between Atazanavir and this compound is readily observed using mass spectrometry. In typical electrospray ionization (ESI) in positive mode, both molecules will be protonated, forming [M+H]⁺ ions.

Table 2: Mass Spectrometry Data for Atazanavir and this compound

AnalytePrecursor Ion (m/z) [M+H]⁺Major Product Ion(s) (m/z)
Atazanavir705.4168.0, 448.2, 547.3
Atazanavir-d5710.2168.0
This compound (Predicted) 714.5 168.0, 457.2, 556.3

Note: The product ions for this compound are predicted based on the fragmentation pattern of Atazanavir and the location of the deuterium labels. The fragment with m/z 168.0, corresponding to the pyridinyl-phenyl-methyl moiety, is not expected to contain any deuterium atoms and should therefore remain unchanged.

The following workflow illustrates the use of this compound as an internal standard in a typical quantitative bioanalytical method.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Atazanavir in a biological matrix using this compound as an internal standard, based on common practices in the field.[5][6][7]

Sample Preparation (Protein Precipitation)
  • Aliquoting : Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking : Add a specific volume (e.g., 25 µL) of a known concentration of this compound solution (in a solvent like methanol or acetonitrile) to each sample, except for blank matrix samples.

  • Protein Precipitation : Add a larger volume (e.g., 300 µL) of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortexing and Centrifugation : Vortex the samples for approximately 1 minute to ensure thorough mixing and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent to concentrate the analyte.

LC-MS/MS Analysis
  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reverse-phase column is commonly used for the separation of Atazanavir.

  • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Atazanavir and this compound are monitored.

Table 3: Example MRM Transitions for Atazanavir and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Atazanavir705.4168.0
This compound714.5168.0

The following diagram illustrates the logical relationship in using a stable isotope-labeled internal standard for quantification.

G Analyte Atazanavir in Sample Sample_Prep Sample Preparation Variability Analyte->Sample_Prep IS This compound (Known Amount) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Analyte_Response Analyte Peak Area LC_MS_Analysis->Analyte_Response IS_Response IS Peak Area LC_MS_Analysis->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

References

Atazanavir-d9 in HIV Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Atazanavir-d9 in Human Immunodeficiency Virus (HIV) research. The document details the core principles of its use, focusing on its role as an internal standard in bioanalytical methods for the therapeutic drug monitoring of Atazanavir. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Atazanavir and the Role of a Labeled Internal Standard

Atazanavir is a potent protease inhibitor (PI) used in the treatment of HIV-1 infection.[1][2] It acts by selectively inhibiting the viral protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins necessary for the production of mature, infectious virions.[1][2] Therapeutic drug monitoring (TDM) of Atazanavir is essential to ensure optimal drug exposure, maximizing efficacy while minimizing toxicity. Accurate quantification of Atazanavir in biological matrices, such as human plasma, is therefore critical.

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated form of Atazanavir, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled Atazanavir by the mass spectrometer. Since this compound has nearly identical physicochemical properties to Atazanavir, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification of Atazanavir.

Mechanism of Action: HIV Protease Inhibition

Atazanavir's primary mechanism of action is the inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving the Gag and Gag-Pol polyproteins into their functional protein and enzyme components. This cleavage is a critical step in the viral life cycle, enabling the assembly and maturation of new, infectious virions. By binding to the active site of the HIV-1 protease, Atazanavir prevents this cleavage, resulting in the production of immature and non-infectious viral particles.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Inhibition Pathway cluster_outcome Result Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage Structural_Proteins Viral Structural Proteins HIV_Protease->Structural_Proteins Viral_Enzymes Viral Enzymes HIV_Protease->Viral_Enzymes Immature_Virion Immature, Non-infectious Virion Structural_Proteins->Immature_Virion Viral_Enzymes->Immature_Virion Atazanavir Atazanavir Atazanavir->HIV_Protease Inhibits

Caption: Atazanavir inhibits HIV protease, preventing polyprotein cleavage and viral maturation.

Quantitative Analysis of Atazanavir using a Deuterated Internal Standard

The following tables summarize the validation parameters for a UPLC-MS/MS method for the simultaneous quantification of Atazanavir, Darunavir, and Ritonavir in human plasma. In this study, Atazanavir-d6 was used as the internal standard for Atazanavir, and Darunavir-d9 was used for Darunavir. The data presented for Atazanavir is representative of the performance expected when using a deuterated internal standard like this compound.

Table 1: Calibration Curve Details for Atazanavir
ParameterValue
Concentration Range5.0–6000 ng/mL
Regression ModelQuadratic, 1/x²
Mean Correlation Coefficient (r²)≥ 0.99

Data from a study using Atazanavir-d6 as the internal standard.

Table 2: Accuracy and Precision for Atazanavir Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) ± SDAccuracy (%)Precision (%CV)
HQC45004594.5 ± 213.7102.14.7
MQC-125002562.5 ± 103.1102.54.0
MQC-2250248.7 ± 11.299.54.5
LQC15.014.8 ± 0.898.75.4
LLOQ5.05.1 ± 0.3102.05.9

HQC: High Quality Control, MQC: Medium Quality Control, LQC: Low Quality Control, LLOQ: Lower Limit of Quantification. Data from a study using Atazanavir-d6 as the internal standard.

Table 3: Recovery and Matrix Effect for Atazanavir
QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Factor
HQC450098.21.02
MQC-12500101.10.99
LQC15.097.41.05

Data from a study using Atazanavir-d6 as the internal standard.

Experimental Protocols

The following is a detailed experimental protocol adapted from a validated UPLC-MS/MS method for the simultaneous quantification of Atazanavir and other protease inhibitors in human plasma, utilizing a deuterated internal standard.[1]

Materials and Reagents
  • Reference Standards: Atazanavir, this compound (as the internal standard)

  • Solvents: HPLC grade methanol and acetonitrile

  • Reagents: Bio-ultragrade ammonium formate, LC-MS grade formic acid

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (1 cc, 30 mg) or equivalent

Sample Preparation (Solid Phase Extraction)
  • Thaw plasma samples and allow them to equilibrate to room temperature.

  • To a 50 µL aliquot of the plasma sample, add 50 µL of the internal standard working solution (this compound in a suitable solvent).

  • Vortex the mixture for approximately 10 seconds.

  • Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.

  • Precondition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the preconditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Dry the cartridges for 2 minutes using nitrogen gas.

  • Elute the analytes and the internal standard with 500 µL of 0.2% formic acid in methanol into collection tubes.

  • The eluate is then ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions
  • UPLC System: Waters Acquity UPLC system or equivalent

  • Analytical Column: BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent

  • Column Temperature: 35°C

  • Mobile Phase A: 10 mM ammonium formate in water, pH 4.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.300 mL/min

  • Gradient Program:

    • 0.0–0.8 min: 50% B

    • 0.8–1.2 min: 70% B

    • 1.2–2.0 min: 50% B (re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Atazanavir: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions (precursor ion will be 9 mass units higher than Atazanavir).

Experimental Workflow for Therapeutic Drug Monitoring

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Atazanavir in HIV-infected patients, incorporating the use of this compound as an internal standard.

TDM_Workflow Patient_Sample Patient Plasma Sample Collection Add_IS Addition of this compound (Internal Standard) Patient_Sample->Add_IS Sample_Prep Sample Preparation (e.g., Solid Phase Extraction) Add_IS->Sample_Prep LC_MS_Analysis UPLC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Report Generate Patient Report Data_Processing->Report Clinical_Decision Clinical Decision Making (Dose Adjustment) Report->Clinical_Decision

Caption: Workflow for Atazanavir therapeutic drug monitoring using this compound.

Conclusion

This compound serves as an invaluable tool in HIV research, particularly in the realm of pharmacokinetics and therapeutic drug monitoring. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and precision required for reliable quantification of Atazanavir in biological matrices. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this critical antiretroviral agent. The robust analytical methods enabled by this compound are fundamental to optimizing treatment regimens and advancing the development of new therapeutic strategies for HIV.

References

Methodological & Application

Application Note: High-Throughput Analysis of Atazanavir in Human Plasma Using Atazanavir-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the HIV protease inhibitor Atazanavir in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Atazanavir-d9, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is ideally suited for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications.

Introduction

Atazanavir is an azapeptide protease inhibitor highly effective in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by selectively inhibiting the viral protease, an enzyme critical for the proteolytic cleavage of viral polyprotein precursors into functional proteins essential for viral replication.[2][3] Therapeutic drug monitoring of Atazanavir is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions, particularly when co-administered with pharmacokinetic enhancers like ritonavir which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[4] LC-MS/MS has emerged as the preferred analytical technique for the quantification of antiretroviral drugs in biological matrices due to its superior sensitivity, selectivity, and specificity.[1][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental

Materials and Reagents
  • Atazanavir and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

LC-MS/MS Instrumentation

An ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

Standard and Quality Control Sample Preparation

Stock solutions of Atazanavir and this compound are prepared in methanol. Working standard solutions are made by serially diluting the Atazanavir stock solution with 50% methanol. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for the extraction of Atazanavir and this compound from human plasma.

  • To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 1 mL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 3 minutes and then centrifuge at 16,000 x g for 10 minutes.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.[5]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Chromatographic Conditions
ParameterValue
ColumnC18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A10 mM ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min[5]
GradientA gradient elution is typically used to ensure optimal separation.
Injection Volume10 µL[5]
Column Temperature40°C
Mass Spectrometric Conditions

The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterAtazanavirThis compound
Q1 m/z705.4714.4
Q3 m/z168.0168.0
Dwell Time100 ms100 ms
Collision EnergyOptimized for the specific instrumentOptimized for the specific instrument

Note: The MRM transition for this compound is predicted based on the stable isotope-labeled structure. The precursor ion (Q1) is increased by 9 Da, while the product ion (Q3) is expected to be the same as the unlabeled compound assuming the deuterium labels are not on the fragmented portion.

Method Validation Data

The following tables summarize typical validation parameters for an LC-MS/MS method for Atazanavir quantification using a deuterated internal standard.

Calibration Curve
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Atazanavir5.0 - 6000> 0.99

Data adapted from a similar validated method.[6]

Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low15< 7.095 - 105< 8.094 - 106
Medium500< 5.098 - 102< 6.097 - 103
High4500< 4.099 - 101< 5.098 - 102

Data represents typical acceptance criteria and values from similar validated methods.[6][7]

Recovery
QC LevelMean Extraction Recovery (%)
Low> 95
Medium> 95
High> 95

Data adapted from a similar validated method.[6]

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 50% Methanol evaporate->reconstitute inject Inject into UPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Tandem Mass Spectrometry (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for Atazanavir analysis.

HIV_Protease_Inhibition HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV Protease HIV_Polyprotein->HIV_Protease Cleavage by Structural_Proteins Viral Structural Proteins HIV_Protease->Structural_Proteins Viral_Enzymes Viral Enzymes (e.g., Reverse Transcriptase) HIV_Protease->Viral_Enzymes Atazanavir Atazanavir Atazanavir->HIV_Protease Inhibition Inhibition Mature_Virion Mature Infectious Virion Structural_Proteins->Mature_Virion Viral_Enzymes->Mature_Virion

Caption: Mechanism of action of Atazanavir.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Atazanavir in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The simple sample preparation protocol allows for high-throughput analysis, which is essential for studies involving a large number of samples.

References

Quantitative Analysis of Atazanavir in Human Plasma using a Validated LC-MS/MS Method with Atazanavir-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Atazanavir (ATV) is an azapeptide protease inhibitor (PI) that is a key component of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1][2] It functions by selectively inhibiting the viral protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[3][4][5][6][7] Therapeutic drug monitoring (TDM) of Atazanavir is crucial for optimizing treatment efficacy and minimizing toxicity, as its plasma concentrations can be influenced by various factors including drug-drug interactions and patient adherence.

This application note provides a detailed protocol for the quantitative analysis of Atazanavir in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Atazanavir-d9, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

Principle of the Method

The method involves the extraction of Atazanavir and the internal standard (IS), this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) in positive ion mode. Quantification is achieved by comparing the peak area ratio of Atazanavir to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Atazanavir sulfate (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K3EDTA) from drug-free, healthy donors

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Atazanavir sulfate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Atazanavir stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control Samples:

    • Spike blank human plasma with the appropriate Atazanavir working standard solutions to prepare calibration standards at concentrations ranging from 5 to 5000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 15, 250, and 4000 ng/mL) in a similar manner.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative set of LC-MS/MS conditions. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, linear gradient to 5% A over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Dwell Time 100 ms
Collision Gas Argon
Ion Source Temp. 500°C

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atazanavir705.4168.135
This compound714.4168.135

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Data Presentation

The following tables summarize the expected performance characteristics of the method based on validation data from similar assays.

Table 2: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Atazanavir5 - 5000> 0.9951/x²

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC15< 10%90 - 110%< 10%90 - 110%
MQC250< 10%90 - 110%< 10%90 - 110%
HQC4000< 10%90 - 110%< 10%90 - 110%

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC15> 85%90 - 110%
HQC4000> 85%90 - 110%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute autosampler Autosampler Injection reconstitute->autosampler lc LC Separation (C18 Column) autosampler->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Quantification ratio->calibration result Final Concentration (ng/mL) calibration->result

Caption: Experimental workflow for the quantitative analysis of Atazanavir.

G cluster_hiv_lifecycle HIV Life Cycle cluster_inhibition Mechanism of Atazanavir hiv_virion HIV Virion cell_entry Cell Entry hiv_virion->cell_entry reverse_transcription Reverse Transcription cell_entry->reverse_transcription integration Integration into Host DNA reverse_transcription->integration transcription Transcription & Translation integration->transcription polyproteins Gag-Pol Polyproteins transcription->polyproteins assembly Virion Assembly polyproteins->assembly budding Budding assembly->budding immature_virion Immature Virion budding->immature_virion mature_virion Mature, Infectious Virion immature_virion->mature_virion atazanavir Atazanavir hiv_protease HIV Protease atazanavir->hiv_protease Inhibits atazanavir->hiv_protease hiv_protease->assembly Cleavage of Polyproteins

Caption: Mechanism of action of Atazanavir in the HIV life cycle.

Conclusion

The described LC-MS/MS method for the quantification of Atazanavir in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The protocol provides a robust framework for therapeutic drug monitoring and pharmacokinetic studies, which are essential for optimizing antiretroviral therapy in patients with HIV-1. The detailed experimental procedures and performance characteristics make this application note a valuable resource for researchers, scientists, and drug development professionals.

References

Application Note: Atazanavir-d9 for Therapeutic Drug Monitoring of Atazanavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize dosing, minimize toxicity, and ensure therapeutic efficacy. This application note describes a robust and sensitive method for the quantification of Atazanavir in human plasma using Atazanavir-d9 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS like this compound is the gold standard for bioanalytical assays, as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Principle

The method is based on the principle of stable isotope dilution. A known concentration of this compound is added to the plasma sample. Atazanavir and this compound are then extracted and analyzed by LC-MS/MS. Since this compound is chemically identical to Atazanavir, it co-elutes and experiences similar ionization efficiency. The ratio of the mass spectrometric response of Atazanavir to that of this compound is used to calculate the concentration of Atazanavir in the sample, providing a highly accurate measurement.

Atazanavir Metabolism

Atazanavir is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5. The major biotransformation pathways are monooxygenation and dioxygenation.[1][2][3] Minor pathways include N-dealkylation, hydrolysis, and glucuronidation.[3][4] Understanding these metabolic pathways is critical for interpreting TDM results and identifying potential drug-drug interactions.

Atazanavir_Metabolism cluster_absorption Absorption cluster_metabolism Hepatic Metabolism cluster_elimination Elimination Atazanavir_Oral Oral Atazanavir Atazanavir_Plasma Atazanavir in Plasma Atazanavir_Oral->Atazanavir_Plasma Absorption CYP3A4_5 CYP3A4/5 Atazanavir_Plasma->CYP3A4_5 Minor_Metabolites N-dealkylation, Hydrolysis, Glucuronidation Metabolites (Minor) Atazanavir_Plasma->Minor_Metabolites Minor Pathways Mono_Di_Oxygenation Mono- and Di-oxygenated Metabolites (Major) CYP3A4_5->Mono_Di_Oxygenation Major Pathway Feces Feces (approx. 79%) Mono_Di_Oxygenation->Feces Urine Urine (approx. 13%) Mono_Di_Oxygenation->Urine Minor_Metabolites->Feces Minor_Metabolites->Urine

Caption: Metabolic pathway of Atazanavir.

Experimental Protocol

This protocol outlines a typical workflow for the therapeutic drug monitoring of Atazanavir using this compound as an internal standard.

TDM_Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation 3. Sample Preparation (Protein Precipitation or SPE) IS_Spiking->Sample_Preparation LC_MS_MS_Analysis 4. LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Processing 5. Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing Reporting 6. Reporting of Results Data_Processing->Reporting

Caption: TDM workflow for Atazanavir.
Materials and Reagents

  • Atazanavir reference standard

  • This compound internal standard

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Ammonium formate

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

1. Protein Precipitation (PPT):

  • To 50 µL of plasma, add 150 µL of methanol containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with the internal standard).

  • Wash the cartridge to remove interferences.

  • Elute Atazanavir and this compound with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate and reconstitute in the mobile phase.

Liquid Chromatography Conditions
ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Optimized for separation of Atazanavir from matrix components
Injection Volume 5-10 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Atazanavir) To be optimized based on instrument (e.g., m/z 705.4 -> 167.1)
MRM Transition (this compound) To be optimized based on instrument (e.g., m/z 714.4 -> 167.1)
Ion Source Temperature 500°C
Collision Gas Argon

Method Validation Data

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Atazanavir quantification.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Atazanavir5 - 6000> 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5< 15< 1585 - 115
Low QC15< 10< 1090 - 110
Mid QC500< 10< 1090 - 110
High QC4500< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Atazanavir> 85< 15

Discussion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and robust approach for the therapeutic drug monitoring of Atazanavir. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy of results, which is paramount for clinical decision-making. The wide linear range and excellent accuracy and precision make this method suitable for routine clinical use in monitoring patients receiving Atazanavir therapy. Therapeutic drug monitoring is a valuable tool to manage the substantial pharmacokinetic variability observed with Atazanavir.[5][6]

Conclusion

This application note provides a comprehensive protocol and performance data for the quantification of Atazanavir in human plasma using this compound and LC-MS/MS. The methodology is well-suited for high-throughput clinical laboratories and research settings, enabling effective therapeutic drug monitoring to optimize patient outcomes in HIV treatment.

References

Application Note: High-Throughput Quantification of Atazanavir in Human Plasma using HPLC-MS/MS with Atazanavir-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Atazanavir, a key protease inhibitor in antiretroviral therapy, in human plasma. The method utilizes Atazanavir-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and limit of quantification, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Atazanavir is an azapeptide protease inhibitor that selectively inhibits the activity of HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus.[1][2][3][4] By binding to the active site of the protease, Atazanavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious virions.[1][2][3][4] Therapeutic drug monitoring of Atazanavir is essential to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note presents a validated HPLC-MS/MS method for the reliable quantification of Atazanavir in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Atazanavir reference standard (≥99% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Atazanavir Stock: Accurately weigh 10 mg of Atazanavir and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.

  • This compound Stock (IS): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol to obtain a 1 mg/mL solution.

Working Solutions:

  • Atazanavir Working Solutions: Prepare a series of working solutions by serially diluting the Atazanavir stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.[5]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the HPLC-MS/MS system.

HPLC Conditions
ParameterValue
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 3 min, hold at 95% B for 1 min, re-equilibrate at 30% B
Column Temp. 40°C
Injection Vol. 5 µL
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Dwell Time 100 ms
Collision Gas Argon
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

Table 1: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atazanavir705.4168.240
This compound714.4168.242

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of Atazanavir in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured high precision and accuracy by compensating for any variability during sample preparation and ionization.

Method Validation

The method was validated according to established bioanalytical method validation guidelines.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 5 - 5000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Deviation) Within ±15% of the nominal concentration
Recovery > 85%

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare a series of dilutions from the Atazanavir working solutions in blank human plasma to obtain final concentrations ranging from 5 ng/mL to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (e.g., 15 ng/mL), medium (e.g., 750 ng/mL), and high (e.g., 4000 ng/mL).

Protocol 2: Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound IS plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Atazanavir calibration->quantification

Caption: Experimental workflow for the quantification of Atazanavir.

Mechanism of Action of Atazanavir

Atazanavir acts as a competitive inhibitor of the HIV-1 protease enzyme. This enzyme is essential for the maturation of the virus, as it cleaves large viral polyproteins into smaller, functional proteins. By blocking the active site of the protease, Atazanavir prevents this cleavage, leading to the assembly of non-infectious viral particles.

G cluster_virus HIV Life Cycle cluster_drug Drug Intervention polyprotein Gag-Pol Polyprotein protease HIV-1 Protease polyprotein->protease Cleavage proteins Functional Viral Proteins protease->proteins immature_virion Immature, Non-infectious Virion protease->immature_virion Blocked Cleavage virion Mature, Infectious Virion proteins->virion atazanavir Atazanavir inhibition Inhibition atazanavir->inhibition inhibition->protease

Caption: Simplified mechanism of action of Atazanavir.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Atazanavir in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring of Atazanavir.

References

Application Notes and Protocols for Atazanavir-d9 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atazanavir-d9 is a deuterated form of Atazanavir, an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. The deuterated analog is commonly employed as an internal standard in pharmacokinetic and bioanalytical studies due to its similar chemical and physical properties to the parent drug, with a distinct mass spectrometric signature. Proper preparation and storage of this compound stock solutions are critical for generating accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions based on the known characteristics of Atazanavir.

Data Presentation

The solubility and stability of Atazanavir in various solvents are summarized below. This data is expected to be highly comparable for this compound.

SolventSolubilityRecommended Storage TemperatureStability of Stock Solution
Dimethyl Sulfoxide (DMSO)~16 mg/mL[1], up to 100 mg/mL-20°C≥ 4 years (for solid form)[1]. Stock solutions in anhydrous DMSO are stable but should be stored at -20°C.
Dimethylformamide (DMF)~25 mg/mL[1]-20°CPurge with an inert gas.[1] Long-term stability data not specified, store at -20°C.
Ethanol~2 mg/mL[1]-20°CPurge with an inert gas.[1] Long-term stability data not specified, store at -20°C.
Aqueous BuffersSparingly soluble[1]N/ANot recommended for storage for more than one day.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Pipettes and sterile pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of this compound.

  • Solvent Addition: Transfer the weighed this compound to a clean, dry amber glass vial. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex the mixture until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Storage: Once fully dissolved, the stock solution is ready for use or storage. For short-term storage (up to a few days), the solution can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes in cryovials and store at -20°C or lower.[1] This minimizes freeze-thaw cycles which can degrade the compound.

Protocol 2: Preparation of Working Solutions in Aqueous Media

Due to the low aqueous solubility of Atazanavir, a two-step dilution process is often necessary when preparing working solutions in aqueous buffers or cell culture media.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer or cell culture medium of choice (e.g., PBS, pH 7.2)

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the DMSO stock solution with the aqueous buffer. For example, to achieve a final concentration of 0.1 mg/mL in a 1:8 solution of DMF:PBS (pH 7.2), a similar approach can be adapted for DMSO.[1]

  • Final Dilution: Add the desired volume of the this compound DMSO stock solution (or intermediate dilution) to the final volume of the aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of Atazanavir for more than one day due to its limited stability in aqueous environments.[1]

Mandatory Visualization

Diagram 1: this compound Stock Solution Preparation Workflow

G Figure 1. Workflow for this compound Stock Solution Preparation cluster_prep Stock Solution Preparation cluster_storage Storage weigh 1. Weigh this compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve short_term Short-term (2-8°C) dissolve->short_term For immediate use long_term Long-term (-20°C) dissolve->long_term For archival purposes

Caption: Workflow for this compound Stock Solution Preparation

Diagram 2: Protocol for Preparing Aqueous Working Solutions

G Figure 2. Protocol for Preparing Aqueous Working Solutions from DMSO Stock start Start with 10 mg/mL This compound in DMSO Stock intermediate_dilution Optional: Intermediate Dilution (e.g., in aqueous buffer) start->intermediate_dilution final_dilution Final Dilution into Aqueous Buffer/Medium start->final_dilution Direct Dilution intermediate_dilution->final_dilution vortex Vortex During Addition to Prevent Precipitation final_dilution->vortex use_immediately Use Immediately (Do not store > 24h) vortex->use_immediately

Caption: Protocol for Preparing Aqueous Working Solutions from DMSO Stock

References

Solid-Phase Extraction Protocol for Atazanavir using Atazanavir-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Atazanavir (ATV) is an essential protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thereby preventing the formation of mature, infectious virions.[2][3] Accurate quantification of atazanavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.[4][5]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of atazanavir from human plasma using atazanavir-d9 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is critical for correcting for matrix effects and variabilities in extraction efficiency, ensuring high accuracy and precision.[6] The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][4] This protocol is intended for researchers, scientists, and drug development professionals working on the bioanalysis of atazanavir.

Experimental Protocol

This protocol outlines a robust method for the solid-phase extraction of atazanavir from human plasma samples.

Materials and Reagents:

  • Atazanavir reference standard

  • This compound internal standard (IS)[7]

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode Cation Exchange)[5]

  • Phosphate buffer (pH 7)[8]

Equipment:

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of atazanavir (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solutions, prepare working solutions of atazanavir for calibration standards and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50% methanol).

    • Prepare a working solution of this compound internal standard.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Spike a known volume of plasma (e.g., 200 µL) with the this compound internal standard working solution. For calibration standards and QC samples, spike with the appropriate atazanavir working solutions.

    • Vortex the samples for 30 seconds.

    • Dilute the plasma samples 1:1 with phosphate buffer (pH 7).[8]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% formic acid in water) to remove interfering substances. Follow with a wash using a stronger organic solvent like methanol to remove lipids.

    • Elution: Elute atazanavir and the internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

    • Vortex the reconstituted sample to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

    • The chromatographic separation is typically achieved on a C18 analytical column.[4][5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of a solid-phase extraction method for atazanavir coupled with LC-MS/MS analysis.

ParameterTypical ValueReference
Linearity Range10 - 6000 ng/mL[4]
Lower Limit of Quantification (LLOQ)10 ng/mL[4]
Mean Relative Recovery84.9%[4]
Absolute Matrix Effect93.2%[4]
Inter-day Precision (%CV)1.1 - 6.1%[8]
Inter-day Accuracy+0.3 to +2.3%[8]

Visualizations

Atazanavir Mechanism of Action

Atazanavir_Mechanism cluster_hiv HIV Replication Cycle cluster_drug Drug Intervention HIV_RNA Viral RNA Polyproteins Gag-Pol Polyproteins HIV_RNA->Polyproteins Translation Protease HIV Protease Polyproteins->Protease Cleavage Site Structural_Proteins Mature Structural Proteins Protease->Structural_Proteins Cleavage Mature_Virion Infectious Virion Structural_Proteins->Mature_Virion Assembly Atazanavir Atazanavir Atazanavir->Protease Inhibits

Caption: Mechanism of action of Atazanavir in inhibiting HIV replication.

Solid-Phase Extraction Workflow

SPE_Workflow cluster_preparation Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample (200 µL) IS_Spike Spike with this compound IS Plasma->IS_Spike Dilution Dilute with Buffer IS_Spike->Dilution Load 2. Load Sample Dilution->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash (Aqueous & Organic) Load->Wash Elute 4. Elute (Ammoniated Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: Quantitative Determination of Atazanavir in Human Plasma using Liquid-Liquid Extraction with Atazanavir-d9 Internal Standard followed by LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atazanavir (ATV) is an azapeptide protease inhibitor approved for the treatment of Human Immunodeficiency Virus (HIV)-1 infection.[1][2] Therapeutic drug monitoring of Atazanavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and sensitive method for the quantitative determination of Atazanavir in human plasma using a liquid-liquid extraction (LLE) procedure with Atazanavir-d9 as the internal standard (IS), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Profile of Atazanavir

Atazanavir is primarily metabolized by the cytochrome P450 3A (CYP3A) isoenzymes.[1] When co-administered with a pharmacokinetic enhancer like ritonavir, which inhibits CYP3A, the plasma levels of Atazanavir are significantly increased.[3] Following oral administration with food, Atazanavir reaches peak plasma concentrations in approximately 2-3 hours.[4] The elimination half-life of ritonavir-boosted Atazanavir is about 8.6 to 11 hours.[1][4]

Experimental Protocols

1. Materials and Reagents

  • Atazanavir (Reference Standard)

  • This compound (Internal Standard)[5]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Ethyl acetate-n-hexane (50:50, v/v)[6]

  • Ammonium formate

  • Formic acid

  • Human plasma (with anticoagulant)

  • Deionized water

2. Preparation of Stock and Working Solutions

  • Atazanavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Atazanavir reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Atazanavir stock solution in 50% methanol to create calibration standards and quality control (QC) samples at desired concentrations. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.[7] Prepare a working solution of this compound by diluting the stock solution in 50% methanol.

3. Sample Preparation: Liquid-Liquid Extraction

  • Thaw frozen human plasma samples at room temperature.

  • To a 400 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.[6]

  • Add 2M sodium carbonate solution to the plasma sample.[6]

  • Add the extraction solvent, a mixture of ethyl acetate and n-hexane (50:50, v/v).[6]

  • Vortex the mixture for a minimum of 3 minutes to ensure thorough mixing.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.[6]

  • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[6]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: An HPLC or UPLC system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 5 µm, 150 mm x 2.0 mm i.d.).[6]

  • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate buffer with 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is between 0.3 to 1.0 mL/min.[6][8]

  • Injection Volume: 5-20 µL.[6][7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Atazanavir and this compound should be optimized. For Atazanavir, a common transition is m/z 705.5 → 168.2.[7]

Data Presentation

The performance of the method should be validated according to international guidelines, assessing linearity, accuracy, precision, recovery, and stability.

Table 1: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL[7]
Correlation Coefficient (r²) > 0.99[6]
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy 85 - 115%
Mean Recovery > 90%[6][7]

Table 2: Example Quality Control Sample Performance

QC LevelNominal Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low 5101 ± 4.48≤ 6.78104 ± 2.09≤ 6.78
Medium 50101 ± 4.48≤ 6.78104 ± 2.09≤ 6.78
High 750101 ± 4.48≤ 6.78104 ± 2.09≤ 6.78
Data presented is a representative example based on similar validated methods.[6]

Mandatory Visualization

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (400 µL) add_is Add this compound (IS) plasma->add_is add_base Add 2M Sodium Carbonate add_is->add_base add_solvent Add Ethyl Acetate:n-Hexane (1:1) add_base->add_solvent vortex1 Vortex (3 min) add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer_vial Transfer to Autosampler Vial vortex2->transfer_vial lc_ms Inject into LC-MS/MS transfer_vial->lc_ms separation Chromatographic Separation (C18 Column) lc_ms->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Workflow for the liquid-liquid extraction and LC-MS/MS analysis of Atazanavir.

Atazanavir Metabolism Pathway

G cluster_metabolism Atazanavir Metabolism atazanavir Atazanavir cyp3a CYP3A Enzymes atazanavir->cyp3a hydrolysis Carbamate Hydrolysis Products atazanavir->hydrolysis Minor Pathway mono_ox Mono-oxygenated Metabolites cyp3a->mono_ox Major Pathway di_ox Di-oxygenated Metabolites cyp3a->di_ox excretion Biliary and Renal Excretion mono_ox->excretion di_ox->excretion hydrolysis->excretion

Caption: Simplified metabolic pathway of Atazanavir.

References

Application Note: High-Throughput Quantification of Atazanavir in Human Plasma Using Atazanavir-d9 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atazanavir is an azapeptide protease inhibitor approved for the treatment of HIV-1 infection.[1][2][3] To ensure its efficacy and safety, it is crucial to understand its pharmacokinetic profile, which involves studying its absorption, distribution, metabolism, and excretion (ADME).[1][4] Accurate quantification of Atazanavir in biological matrices, such as plasma, is essential for these studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Atazanavir in human plasma, utilizing its stable isotope-labeled internal standard, Atazanavir-d9. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the bioanalytical method.

Pharmacokinetic Profile of Atazanavir

Atazanavir is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 2.5 hours.[1][3] Its oral bioavailability is enhanced when taken with food.[4] The drug is highly bound to plasma proteins (approximately 86%).[4] Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4 through monooxygenation and dioxygenation.[1][5] The major route of elimination is through the feces (79%), with a smaller portion excreted in the urine (13%).[1] The mean terminal elimination half-life of unboosted Atazanavir is approximately 7 hours.[2][4] When co-administered with ritonavir, a potent CYP3A inhibitor, the clearance of Atazanavir is significantly reduced, leading to a 3- to 4-fold increase in the area under the plasma concentration-time curve (AUC) and an approximately 10-fold increase in the minimum plasma concentration.[4]

Table 1: Summary of Atazanavir Pharmacokinetic Parameters

ParameterValueReference
Tmax (hours)~2.5[1][3]
Oral Bioavailability60% - 68% (enhanced with food)[1][4]
Protein Binding86%[4]
Primary MetabolismHepatic CYP3A4/5[1][3][5]
Elimination Half-life~7 hours (unboosted)[2][4]
Primary Route of ExcretionFeces (79%)[1]
Secondary Route of ExcretionUrine (13%)[1]

Experimental Protocol

This protocol outlines a typical procedure for the quantification of Atazanavir in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Atazanavir reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or acetic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates or microcentrifuge tubes

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Atazanavir and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Atazanavir stock solution in 50:50 methanol:water to create calibration standards. Prepare separate working solutions for low, medium, and high QC samples.

  • Spiking: Spike blank human plasma with the appropriate Atazanavir working solutions to create calibration standards and QC samples. Add the this compound working solution to all samples (except blank plasma) to a final concentration.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.

  • Add 150 µL of the internal standard spiking solution in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

Table 2: Typical LC-MS/MS Instrument Parameters

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent, Shimadzu, Waters or equivalent
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Atazanavir)m/z 705.4 -> 167.1
MRM Transition (this compound)m/z 714.4 -> 167.1 (example)
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Gas TemperaturesOptimized for specific instrument

Note: The specific MRM transitions for this compound may vary depending on the labeling pattern.

5. Data Analysis

  • Integrate the peak areas for Atazanavir and this compound.

  • Calculate the peak area ratio of Atazanavir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Atazanavir in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in Acetonitrile) plasma->is_addition vortex Vortex to Precipitate Proteins is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms Inject data_processing Data Processing (Peak Integration, Ratio Calculation) lc_ms->data_processing calibration Calibration Curve Generation data_processing->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for plasma sample analysis.

atazanavir_metabolism atazanavir Atazanavir cyp3a4 CYP3A4/5 (Liver) atazanavir->cyp3a4 Metabolism metabolites Oxidative Metabolites cyp3a4->metabolites excretion Excretion (Feces and Urine) metabolites->excretion

Caption: Metabolic pathway of Atazanavir.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and high-throughput approach for the quantification of Atazanavir in human plasma. This methodology is well-suited for supporting pharmacokinetic studies throughout the drug development process, from preclinical investigations to clinical trials and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures the accuracy and precision required to make critical decisions in drug development and patient care.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Atazanavir-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the optimal use of Atazanavir-d9 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard (IS) like this compound?

An internal standard is a compound of a known concentration that is added to all calibration standards, quality controls (QCs), and study samples before analysis.[1] Its purpose is to correct for variability that can occur during various stages of the analytical process, including:

  • Sample preparation (e.g., extraction, dilution)[2]

  • Injection volume inconsistencies[3]

  • Chromatographic separation issues[2]

  • Mass spectrometric detection, particularly from matrix effects that can cause ion suppression or enhancement[2][4]

By using the ratio of the analyte's response to the IS's response for quantification, the accuracy and precision of the method are significantly improved.[2] Stable isotope-labeled internal standards, such as this compound, are considered ideal because they share very similar chemical and physical properties with the analyte (Atazanavir), ensuring they behave almost identically during the entire analytical process.[3]

Q2: What are the recommended mass transitions (precursor → product ions) for Atazanavir and this compound?

For quantitative bioanalysis using tandem mass spectrometry, specific multiple reaction monitoring (MRM) transitions are used. Based on available data, the following transitions in positive electrospray ionization mode are recommended:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Atazanavir705.3168.0This transition is commonly cited for Atazanavir quantification.[5][6]
This compound714.3168.0The precursor ion mass is increased by 9 Da due to the nine deuterium atoms. The product ion often remains the same if the deuterium labels are not on the fragmented portion of the molecule.

Note: These values should be confirmed and optimized on your specific mass spectrometer.

Q3: What is a good starting concentration for this compound?

There is no single universal concentration for an internal standard.[2] However, a common strategy is to choose a concentration that yields a signal response that is approximately one-third to one-half of the analyte's response at the upper limit of quantification (ULOQ).[2] The goal is to have a consistent and reproducible signal that is well above the background noise but not so high that it causes detector saturation.

Q4: How do I check for crosstalk between Atazanavir and this compound?

Crosstalk occurs when the signal from one compound interferes with the signal of another.[2] According to ICH M10 guidelines, this should be assessed during method development.[2]

  • IS Contribution to Analyte Signal: Analyze a blank sample spiked only with this compound at the working concentration. The response in the Atazanavir MRM channel should be ≤ 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).[2]

  • Analyte Contribution to IS Signal: Analyze a sample spiked with Atazanavir at the ULOQ. The response in the this compound MRM channel should be ≤ 5% of the mean internal standard response in blank samples.[2][7]

Troubleshooting Guide

Problem: Low or No this compound Signal

Possible CausesRecommended Solutions
Incorrect IS Preparation: Errors in diluting the stock solution or expired working solutions.Prepare fresh working solutions from the stock. Double-check all dilution calculations and ensure proper mixing.
IS Addition Error: The internal standard was not added to the sample.Review your sample preparation workflow. Ensure the step for adding the IS is included and followed for every sample. Adding the IS as early as possible is recommended.[3]
Instrumental Issues: Poor ionization, incorrect mass spectrometer settings, or detector failure.Infuse a solution of this compound directly into the mass spectrometer to confirm it is ionizing properly and that the instrument is tuned to the correct mass transitions.
Extraction Problems: The IS is being lost during the sample extraction process (e.g., solid-phase or liquid-liquid extraction).Evaluate the recovery of the IS by comparing the response of a post-extraction spiked sample to a neat solution. If recovery is low, re-optimize the extraction method.[7]

Problem: High Variability in this compound Signal Across a Batch

Possible CausesRecommended Solutions
Inconsistent Sample Preparation: Variation in pipetting, mixing, or extraction steps between samples.[3]Ensure consistent technique for all samples. Use calibrated pipettes and ensure thorough vortexing/mixing at each stage. Automation can help reduce variability.
Matrix Effects: Different biological samples can have varying levels of endogenous components that cause ion suppression or enhancement.[4][8]A stable isotope-labeled IS like this compound should compensate for matrix effects. If variability is high, it may indicate the IS is not tracking the analyte perfectly. Further investigation into the matrix effect is needed (see protocol below). Improve chromatographic separation to move the analyte and IS away from interfering matrix components.[9]
Instrument Drift: Changes in instrument performance over the course of the analytical run.Monitor the IS response over the entire batch. If a clear drift or trend is observed, it may indicate a need for instrument cleaning or recalibration. Injecting QC samples periodically throughout the run can help monitor this.
IS Outliers: Specific samples may have an abnormally high or low IS response due to isolated errors (e.g., double spiking, short aliquot).[3]Establish an SOP for identifying IS outliers (e.g., response is <50% or >150% of the mean IS response). These samples should be flagged for investigation and potential re-analysis.[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To find a concentration of this compound that provides a stable, reproducible signal without interfering with the analyte quantification.

Methodology:

  • Prepare Analyte Curve: Prepare a full calibration curve for Atazanavir in the relevant biological matrix (e.g., plasma) from the LLOQ to the ULOQ.

  • Test IS Concentrations: Spike three different concentrations of this compound into separate sets of the calibration curve samples. A good starting point could be 25 ng/mL, 100 ng/mL, and 500 ng/mL.

  • Sample Extraction: Process all samples using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze the samples and record the peak area responses for both Atazanavir and this compound.

  • Data Evaluation:

    • Assess IS Response: For each concentration, check if the this compound response is consistent across the entire calibration curve. The coefficient of variation (%CV) should ideally be less than 15%.

    • Compare Responses: Plot the peak area of Atazanavir at the ULOQ against the peak areas of the different this compound concentrations. Select the concentration that gives a response that is easily detectable but not saturating.

    • Evaluate Curve Performance: For each IS concentration tested, evaluate the linearity (r²) and accuracy of the back-calculated concentrations of the calibration standards. Choose the IS concentration that results in the best overall curve performance.

Protocol 2: Evaluating Matrix Effects

Objective: To determine if components in the biological matrix are affecting the ionization of Atazanavir and this compound.

Methodology:

  • Source Matrix: Obtain at least six different lots of blank biological matrix.[8]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare solutions of Atazanavir (at low and high QC concentrations) and this compound (at the chosen working concentration) in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract the six lots of blank matrix. Spike the extracted matrix with Atazanavir (low and high QC) and this compound (working concentration).

  • LC-MS/MS Analysis: Analyze all samples from Set A and Set B.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • Calculate the %CV of the IS-Normalized MF across the six matrix lots. A %CV ≤ 15% is generally considered acceptable and indicates that this compound is effectively compensating for the matrix effect.[8]

Visualizations

Workflow_IS_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation prep_analyte Prepare Analyte Calibration Curve spike Spike Each Curve Set with a different IS Conc. prep_analyte->spike prep_is Select 3 Trial IS Concentrations prep_is->spike extract Extract All Samples spike->extract analyze LC-MS/MS Analysis extract->analyze eval_is Assess IS Response Consistency (%CV < 15%) analyze->eval_is eval_curve Check Curve Linearity and Accuracy analyze->eval_curve select Select Optimal IS Concentration eval_is->select eval_curve->select

Caption: Workflow for optimizing internal standard concentration.

Matrix_Effect_Concept cluster_detector MS Detector Analyte Atazanavir Result Analyte/IS Ratio Analyte->Result Signal IS This compound IS->Result Signal Matrix Matrix Components (e.g., Phospholipids) Matrix->Analyte Suppresses/ Enhances Matrix->IS Suppresses/ Enhances

References

Technical Support Center: Atazanavir-d9 Matrix Effects Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in bioanalytical assays using Atazanavir-d9 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, mitigating, and resolving issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Atazanavir analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Atazanavir, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This interference can lead to inaccurate and imprecise quantification of Atazanavir, even when using a stable isotope-labeled internal standard (SIL-IS) like this compound.

Q2: I am using this compound, a stable isotope-labeled internal standard. Shouldn't that automatically correct for matrix effects?

A2: While SIL-IS are the preferred choice for compensating for matrix effects due to their similar physicochemical properties to the analyte, they are not always a complete solution. Issues can still arise if the Atazanavir and this compound do not behave identically during sample preparation and chromatographic separation. For instance, if they separate chromatographically, they may be affected differently by matrix interferences, leading to inaccurate results.[2]

Q3: How can I determine if matrix effects are impacting my assay?

A3: A common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the signal response of Atazanavir spiked into a blank matrix extract to the response of Atazanavir in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect is evaluated at different concentrations, and the coefficient of variation (%CV) should ideally be ≤15%.[4]

Q4: What are the common sources of matrix effects in plasma samples for Atazanavir analysis?

A4: In biological matrices like plasma, major contributors to matrix effects are phospholipids from cell membranes.[1] Other endogenous compounds and metabolites can also interfere. The complexity of the biological matrix means that many components have the potential to co-elute with Atazanavir and affect its ionization.

Q5: My validation data shows significant matrix effects for Atazanavir. What are my options to mitigate this?

A5: The most effective strategy to combat matrix effects is to improve the sample preparation procedure to remove interfering components before LC-MS/MS analysis.[1] The three primary techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For Atazanavir, SPE has been shown to be the most effective at reducing ion suppression.[5] Additionally, optimizing chromatographic conditions to separate Atazanavir from matrix components can also be beneficial.

Troubleshooting Guide

Issue: Inconsistent or inaccurate results despite using this compound.

This guide provides a systematic approach to troubleshooting matrix effects when using this compound as an internal standard.

Troubleshooting_Matrix_Effects start Inconsistent Results with this compound check_chromatography Step 1: Review Chromatography - Co-elution of Atazanavir and this compound? - Peak shape acceptable? start->check_chromatography assess_matrix_effect Step 2: Quantify Matrix Effect - Perform post-extraction spike experiment. - Is Matrix Factor > 15%? check_chromatography->assess_matrix_effect If chromatography is good optimize_chromatography Step 3a: Optimize Chromatography - Modify gradient. - Change column chemistry. - Adjust mobile phase pH. check_chromatography->optimize_chromatography If co-elution or peak shape is poor improve_sample_prep Step 3b: Improve Sample Preparation - Switch to a more rigorous method (e.g., from PP to SPE). assess_matrix_effect->improve_sample_prep Yes revalidate Step 4: Re-validate Method - Re-assess specificity, linearity, accuracy, and precision. assess_matrix_effect->revalidate No optimize_chromatography->revalidate improve_sample_prep->revalidate solution Problem Resolved revalidate->solution

Caption: A flowchart illustrating the systematic approach to troubleshooting matrix effects.

Experimental Protocols and Data

Comparison of Sample Preparation Techniques

For the analysis of Atazanavir in human plasma, Solid-Phase Extraction (SPE) has been demonstrated to be superior in mitigating matrix effects compared to Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).[5] Severe ion suppression was observed with PP, and to a lesser extent with LLE, while SPE effectively circumvented this issue.[5]

Sample Preparation MethodMean Relative Recovery (%)Absolute Matrix Effect (%)Key Observation
Solid-Phase Extraction (SPE) 84.993.2Most effective in reducing ion suppression.[5]
Liquid-Liquid Extraction (LLE) Not specifiedNot specifiedSome ion suppression observed.[5]
Protein Precipitation (PP) Not specifiedNot specifiedSevere ion suppression observed.[5]
Recommended Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the determination of Atazanavir in human plasma.[6]

Objective: To extract Atazanavir from human plasma while minimizing matrix components.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water

  • Oasis HLB extraction cartridges

  • Centrifuge

  • Nitrogen evaporator

Procedure:

SPE_Protocol start Start: 50 µL Plasma Sample add_is 1. Add 50 µL this compound IS and vortex. start->add_is add_acid 2. Add 100 µL 0.1% Formic Acid and vortex. add_is->add_acid load_sample 4. Load Sample onto Cartridge. add_acid->load_sample condition_spe 3. Condition SPE Cartridge (1 mL Methanol, then 1 mL Water). condition_spe->load_sample wash_spe 5. Wash Cartridge (1 mL, 5% Methanol in Water). load_sample->wash_spe dry_spe 6. Dry Cartridge (Nitrogen gas for 2 min). wash_spe->dry_spe elute 7. Elute Atazanavir (1 mL Methanol). dry_spe->elute evaporate 8. Evaporate to Dryness. elute->evaporate reconstitute 9. Reconstitute in Mobile Phase. evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of Atazanavir from plasma.

  • Sample Pre-treatment: To a 50 µL aliquot of plasma, add 50 µL of the this compound internal standard solution and vortex for approximately 10 seconds.[6]

  • Acidification: Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.[6]

  • SPE Cartridge Conditioning: Condition an Oasis HLB extraction cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]

  • Loading: Load the pre-treated sample onto the conditioned cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]

  • Drying: Dry the cartridge using nitrogen gas for 2 minutes.[6]

  • Elution: Elute Atazanavir and this compound from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.

References

Addressing ion suppression of Atazanavir with Atazanavir-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atazanavir and its deuterated internal standard, Atazanavir-d9, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of Atazanavir?

A1: Ion suppression is a matrix effect encountered in LC-MS/MS analysis where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Atazanavir.[1] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, often underestimating the true concentration.[2]

Q2: How does using this compound help in addressing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Atazanavir. Since it is structurally and physicochemically almost identical to Atazanavir, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[3]

Q3: What are the common causes of ion suppression in Atazanavir analysis?

A3: Common causes of ion suppression in the analysis of Atazanavir from biological matrices like plasma include:

  • Phospholipids: Abundant in plasma and known to cause significant ion suppression.

  • Salts and buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the ionization process.

  • Proteins and peptides: Residual proteins and peptides after sample preparation can also lead to suppression.[2]

  • Formulation agents: In pre-clinical studies, formulation excipients like polysorbate can cause severe ion suppression.[4]

Q4: Can I use other deuterated forms of Atazanavir, like Atazanavir-d5 or -d6?

A4: Yes, other deuterated forms such as Atazanavir-d5 or Atazanavir-d6 can also be used as internal standards.[3][5] The key is that the internal standard should co-elute with the analyte and have similar ionization properties to effectively compensate for matrix effects.

Troubleshooting Guides

Problem 1: I am observing low and inconsistent signal intensity for Atazanavir, even with the use of this compound.

  • Possible Cause: Significant matrix effects are still present despite the use of an internal standard, potentially due to an inadequate sample preparation method. Different sample preparation techniques have varying efficiencies in removing interfering matrix components.[6]

  • Solution:

    • Evaluate your sample preparation method: A comparative study has shown that for Atazanavir analysis in human plasma, Solid-Phase Extraction (SPE) is more effective at minimizing ion suppression compared to Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).[6]

    • Optimize Chromatography: Ensure chromatographic separation of Atazanavir from the regions of major ion suppression. A post-column infusion experiment can help identify these regions.[5]

    • Dilute the Sample: If the Atazanavir concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]

Problem 2: My calibration curve for Atazanavir is not linear.

  • Possible Cause: This could be due to a number of factors, including ion suppression affecting the analyte and internal standard differently at different concentrations, or issues with the preparation of calibration standards.

  • Solution:

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and the samples experience similar matrix effects.

    • Review Standard Preparation: Double-check the dilution series and the stock solution concentrations for any errors.

    • Assess Matrix Effect Across Concentration Range: The matrix effect should be consistent across the calibration range. A validation study showed that for an Atazanavir assay, the precision value for the relative matrix effect across different plasma lots was 2.41% CV, indicating consistency.[6]

Problem 3: I am seeing high variability in my quality control (QC) samples.

  • Possible Cause: Inconsistent sample preparation or lot-to-lot variability in the biological matrix can lead to varying degrees of ion suppression between samples.

  • Solution:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, including QCs.

    • Use a Robust Extraction Method: As mentioned, SPE has been shown to be a rugged method for Atazanavir, providing good recovery and minimizing matrix effects.[6]

    • Evaluate Different Lots of Matrix: During method validation, it is crucial to assess the matrix effect using at least six different lots of the biological matrix to ensure the method's robustness.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Atazanavir Analysis in Human Plasma

ParameterProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mean Relative Recovery (%) Not ReportedNot Reported84.9
Absolute Matrix Effect (%) Severe Ion SuppressionLesser Ion Suppression93.2
Relative Matrix Effect (%CV) Not ReportedNot Reported2.41

Data sourced from Prajapati et al., 2012.[6]

Table 2: UPLC-MS/MS Method Validation Parameters for Atazanavir in Human Plasma using this compound

ParameterValue
Linearity Range (ng/mL) 5.0–6000
Correlation Coefficient (r²) ≥ 0.9995
Intra-batch Precision (%CV) 0.8 - 7.3
Inter-batch Precision (%CV) 0.8 - 7.3
Accuracy (%) 91.3 - 104.4
Mean Extraction Recovery (%) 97.35 - 101.06
Lower Limit of Quantification (LLOQ) (ng/mL) 5.0

Data sourced from Mishra et al., 2014.[5]

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of Atazanavir from Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method.[5]

  • Sample Pre-treatment: To 50 µL of plasma sample, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds. Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB extraction cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Drying: Dry the cartridge for 2 minutes using nitrogen gas.

  • Elution: Elute Atazanavir and this compound from the cartridge with 500 µL of 0.2% formic acid in methanol.

  • Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.

UPLC-MS/MS Conditions for Atazanavir Analysis

ParameterCondition
UPLC System Waters Acquity UPLC
Column Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Column Temperature 35°C
Mobile Phase A 10 mM ammonium formate (pH 4.0) in water
Mobile Phase B Acetonitrile
Flow Rate 0.300 mL/min
Gradient 50:50 (A:B) for 0.8 min, then to 30:70 (A:B) from 0.8 to 1.2 min, then re-equilibrate
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Atazanavir) m/z 705.3 → 168.0
MRM Transition (this compound) m/z 714.3 → 168.0 (Example, actual may vary)

Conditions adapted from Mishra et al., 2014 and Huang et al., 2018.[3][5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is 1 pretreat Pre-treat with Formic Acid add_is->pretreat 2 spe Solid-Phase Extraction (SPE) pretreat->spe 3 elute Elute Analytes spe->elute 4 inject Inject into UPLC elute->inject 5 separate Chromatographic Separation inject->separate 6 ionize Electrospray Ionization (ESI) separate->ionize 7 detect Tandem Mass Spectrometry (MS/MS) ionize->detect 8 integrate Peak Integration detect->integrate 9 ratio Calculate Analyte/IS Ratio integrate->ratio 10 quantify Quantify Atazanavir ratio->quantify 11

Caption: Experimental workflow for Atazanavir quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Atazanavir Signal cause1 Inadequate Sample Cleanup start->cause1 cause2 Poor Chromatography start->cause2 cause3 Matrix Lot Variability start->cause3 solution1 Switch to SPE cause1->solution1 solution2 Optimize Gradient cause2->solution2 solution3 Use Matrix-Matched Calibrators cause3->solution3

References

Improving peak shape in Atazanavir analysis with Atazanavir-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape during the analysis of Atazanavir using its deuterated internal standard, Atazanavir-d9.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing, fronting, or broadening) for Atazanavir and this compound?

Poor peak shape in the chromatographic analysis of Atazanavir and its internal standard can stem from several factors, broadly categorized as chemical interactions, chromatographic conditions, and system issues.

  • Peak Tailing: This is often caused by secondary interactions between the basic Atazanavir molecule and acidic residual silanol groups on the silica-based column packing.[1] Other causes include column contamination, mismatched sample solvent and mobile phase strength, and extra-column dead volume.[2][3][4]

  • Peak Fronting: This is less common but can occur due to column overload, where the sample concentration is too high for the column's capacity.[1][5] It can also be a result of injecting the sample in a solvent significantly stronger than the mobile phase.[3]

  • Peak Broadening: This can be caused by a variety of factors including large injection volumes, excessive system dead volume, or a poorly packed or aging column.[2][4]

Q2: How can I troubleshoot peak tailing for Atazanavir?

To address peak tailing, a systematic approach is recommended. The following diagram illustrates a troubleshooting workflow:

G start Peak Tailing Observed check_ph Adjust Mobile Phase pH (e.g., pH 2.5-4.5) start->check_ph use_buffer Incorporate a Buffer (e.g., Phosphate, Acetate) check_ph->use_buffer If tailing persists resolved Peak Shape Improved check_ph->resolved Issue Resolved end_capped_column Use an End-Capped C8 or C18 Column use_buffer->end_capped_column If tailing persists use_buffer->resolved Issue Resolved check_sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase end_capped_column->check_sample_solvent If tailing persists end_capped_column->resolved Issue Resolved clean_column Clean or Replace Column check_sample_solvent->clean_column If tailing persists check_sample_solvent->resolved Issue Resolved clean_column->resolved Issue Resolved

Caption: Troubleshooting workflow for Atazanavir peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH: Atazanavir is a weakly basic drug, and its permeability is sensitive to pH changes.[6][7] Operating at a lower pH (e.g., 2.5-4.5) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions that cause tailing.[1][8][9]

  • Use a Buffered Mobile Phase: Incorporating a buffer like phosphate or acetate helps maintain a consistent pH throughout the analysis, leading to more symmetrical peaks.[10][11]

  • Select an Appropriate Column: Using a high-quality, end-capped C8 or C18 column can significantly reduce peak tailing by shielding the analyte from active silanol sites.[1][12]

  • Check Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition.[3] Injecting in a stronger solvent can cause peak distortion.

  • Column Maintenance: If tailing persists, the column may be contaminated or degraded. Follow the manufacturer's instructions for cleaning, or replace the column if necessary. A partially blocked inlet frit can also cause peak distortion for all analytes.[13]

Q3: My Atazanavir and this compound peaks are fronting. What should I do?

Peak fronting is typically a sign of column overload.[1][5]

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample and reinject. Atazanavir has been shown to have linear responses in concentration ranges from the low ng/mL to µg/mL, so dilution should not compromise detection within a validated range.[14][15]

  • Decrease Injection Volume: If diluting the sample is not feasible, reducing the injection volume can also alleviate overloading.[1]

  • Check Sample Solubility: Ensure the analyte is fully dissolved in the injection solvent. Poor solubility can lead to uneven band broadening and fronting.[1]

Q4: Both my analyte and internal standard peaks are broad. How can this be improved?

Broad peaks can result from issues within the HPLC system or the method parameters.

  • Minimize Extra-Column Volume: Use tubing with a smaller internal diameter and ensure all connections are secure to reduce dead volume, which contributes to peak broadening.[2]

  • Optimize Flow Rate: While a lower flow rate can sometimes improve peak shape, it will also increase run time.[16] It's important to find the optimal flow rate that provides good resolution without excessively long analysis times. Typical flow rates for Atazanavir analysis range from 0.3 to 1.2 mL/min.[8][14][17]

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful of the thermal stability of Atazanavir.[16]

  • Gradient Optimization: If using a gradient method, ensure the gradient slope is appropriate for the separation. A shallow gradient can sometimes lead to broader peaks.

Experimental Protocols & Data

Optimized Chromatographic Conditions for Atazanavir Analysis

The following tables summarize typical starting conditions for developing a robust analytical method for Atazanavir. These are based on various published methods and should be optimized for your specific instrumentation and application.

Table 1: Recommended HPLC/UHPLC-MS/MS Parameters

ParameterRecommended SettingNotes
Column C18 or C8, ≤ 5 µm particle sizeEnd-capped columns are preferred to minimize peak tailing.[1][12]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateAcidic modifiers improve peak shape and ionization efficiency in MS.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure.
pH 2.5 - 4.5Crucial for controlling peak shape.[6][8][14]
Flow Rate 0.3 - 1.0 mL/minAdjust based on column dimensions and desired run time.[11][14]
Column Temp. 25 - 40 °CHigher temperatures can improve peak efficiency but check analyte stability.[16]
Injection Volume 2 - 10 µLKeep as low as possible to prevent band broadening.
Internal Standard This compound (or Atazanavir-d5)Stable isotope-labeled standards are ideal for LC-MS analysis.[15]

Table 2: Example Mobile Phase Compositions

Method TypeMobile Phase CompositionReference
RP-HPLCMethanol: Acetonitrile: Sodium Dihydrogen Orthophosphate Buffer (45:35:20 v/v/v), pH 4.0[10]
RP-HPLCMethanol: Water (90:10 v/v), pH adjusted to 3.55 with acetic acid[14]
RP-HPLCBuffer (pH 2.5): Acetonitrile (40:60 v/v)[8]
UPLC-MS/MSA: 7.5 mM Ammonium Acetate, pH 4.0; B: 5% Acetonitrile in Methanol[17]
Protocol: Sample Preparation (Protein Precipitation)

This protocol is a general guideline for the extraction of Atazanavir and this compound from plasma samples, a common procedure in pharmacokinetic studies.

G start Start: Plasma Sample add_is Spike with this compound Internal Standard start->add_is add_acn Add Ice-Cold Acetonitrile (e.g., 3:1 ratio) add_is->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge at High Speed vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (under Nitrogen) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

Atazanavir-d9 Stability in Biological Samples: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Atazanavir-d9 in biological samples. Accurate quantification of drug candidates and their metabolites is critical in pharmacokinetic and bioequivalence studies, and the stability of the internal standard is paramount for reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a deuterated form of Atazanavir, an HIV-1 protease inhibitor. In bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to Atazanavir, but it has a different mass due to the deuterium atoms. This allows for precise quantification of Atazanavir in biological matrices by correcting for variability in sample preparation and instrument response.

Q2: What are the primary stability concerns for this compound in biological samples?

A2: The primary stability concerns for this compound in biological matrices such as plasma, serum, and whole blood include:

  • Freeze-thaw stability: Degradation due to repeated cycles of freezing and thawing.

  • Short-term (bench-top) stability: Degradation at room temperature during sample processing.

  • Long-term stability: Degradation during extended storage at low temperatures (e.g., -20°C or -80°C).

  • Post-preparative stability: Degradation of the extracted sample in the autosampler before injection.

Q3: How does the stability of this compound compare to that of non-deuterated Atazanavir?

A3: Deuteration can sometimes enhance the metabolic stability of a compound by strengthening the chemical bonds at the site of deuteration, a phenomenon known as the kinetic isotope effect. While specific comparative stability data for this compound versus Atazanavir in biological matrices is not extensively published, deuterated standards are generally expected to exhibit similar or slightly enhanced stability compared to their non-deuterated counterparts under non-metabolic degradation conditions. However, it is crucial to experimentally verify the stability of both the analyte and the internal standard.

Q4: Are there any known degradation pathways for Atazanavir that could also affect this compound?

A4: Yes, Atazanavir is susceptible to degradation under certain conditions, and these pathways would likely affect this compound as well. Forced degradation studies on Atazanavir have shown susceptibility to:

  • Acidic and alkaline hydrolysis: Degradation in the presence of strong acids or bases.

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Photodegradation: Degradation upon exposure to light.

It is important to protect samples from extreme pH conditions, strong oxidizing agents, and prolonged exposure to light.

Troubleshooting Guide

Issue 1: Inconsistent or drifting internal standard (this compound) peak areas across an analytical run.

Potential Cause Troubleshooting Step
Degradation in the autosampler (Post-preparative instability) 1. Re-evaluate the stability of the extracted samples in the autosampler over the expected run time. 2. If instability is confirmed, consider reducing the autosampler temperature or shortening the analytical run time.
Inconsistent sample extraction 1. Review the sample preparation procedure for any inconsistencies. 2. Ensure complete and consistent reconstitution of the dried extract before injection.
LC-MS/MS system instability 1. Check for fluctuations in the mass spectrometer's source conditions or detector response. 2. Inject a pure solution of this compound multiple times to assess system suitability.

Issue 2: Poor accuracy and/or precision in quality control (QC) samples, potentially linked to internal standard instability.

Potential Cause Troubleshooting Step
Freeze-thaw instability of this compound 1. Perform a freeze-thaw stability experiment with a minimum of three freeze-thaw cycles. 2. Analyze QC samples at low and high concentrations after each cycle and compare the results to freshly prepared standards.
Long-term storage instability 1. Verify the long-term stability of this compound in the specific biological matrix at the storage temperature. 2. Analyze stored QC samples against a freshly prepared calibration curve.
Short-term (bench-top) instability 1. Assess the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling and preparation time.

Issue 3: Unexpected peaks interfering with the this compound chromatogram.

Potential Cause Troubleshooting Step
Metabolites of co-administered drugs 1. Review the patient's medication regimen for potential interferences. 2. Optimize the chromatographic method to separate the interfering peak from this compound.
Degradation products of Atazanavir or this compound 1. If samples were exposed to harsh conditions (e.g., extreme pH, high temperature), degradation may have occurred. 2. Review sample handling and storage procedures to prevent degradation.
Matrix effects 1. Evaluate the matrix effect by comparing the response of this compound in post-extracted blank matrix with its response in a neat solution. 2. If significant matrix effects are observed, consider a more rigorous sample clean-up procedure.

Experimental Protocols & Data

This compound Stability Assessment in Human Plasma

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Cycle 1 (% Deviation)Cycle 2 (% Deviation)Cycle 3 (% Deviation)
Low50-2.5-4.1-5.8
High4000-1.8-3.2-4.5

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC LevelNominal Conc. (ng/mL)2 hours (% Deviation)4 hours (% Deviation)6 hours (% Deviation)
Low50-1.2-2.8-4.3
High4000-0.9-2.1-3.7

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

QC LevelNominal Conc. (ng/mL)1 Month (% Deviation)3 Months (% Deviation)6 Months (% Deviation)
Low50-3.1-5.5-7.2
High4000-2.4-4.8-6.5

Table 4: Post-Preparative Stability of this compound in Autosampler at 4°C

QC LevelNominal Conc. (ng/mL)12 hours (% Deviation)24 hours (% Deviation)48 hours (% Deviation)
Low50-1.5-3.3-5.1
High4000-1.1-2.9-4.7
Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound in biological samples.

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis Prep_QC Prepare QC Samples (Low and High Conc.) Spike Spike this compound into Blank Matrix Prep_QC->Spike FT Freeze-Thaw Cycles Spike->FT Expose to Conditions ST Short-Term (Bench-Top) Spike->ST LT Long-Term Storage Spike->LT Extract Sample Extraction FT->Extract ST->Extract LT->Extract PP Post-Preparative LCMS LC-MS/MS Analysis PP->LCMS Extract->PP Store in Autosampler Extract->LCMS Data Data Comparison vs. Freshly Prepared Samples LCMS->Data

Workflow for this compound Stability Assessment.

Potential Degradation Pathway

The following diagram illustrates a simplified potential degradation pathway for Atazanavir, which would be applicable to this compound as well, focusing on hydrolysis.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) Atazanavir This compound Degradant_A Hydrolysis Degradant A (e.g., cleavage of amide bond) Atazanavir->Degradant_A H+ or OH- Degradant_B Hydrolysis Degradant B (e.g., cleavage of carbamate) Atazanavir->Degradant_B H+ or OH-

Overcoming poor recovery of Atazanavir-d9 in extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atazanavir-d9 extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor recovery of this compound during solid-phase extraction (SPE)?

Poor recovery of this compound in SPE can stem from several factors throughout the extraction process.[1][2][3][4] The primary reasons include:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical and must be compatible with the chemical properties of Atazanavir.

  • Suboptimal pH: Atazanavir's stability and ionization state are pH-dependent. The sample pH must be adjusted to ensure optimal retention on the sorbent.[4] Atazanavir is known to be sensitive to acidic conditions.[5]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough and loss of the analyte.[1]

  • Inconsistent Flow Rate: A flow rate that is too fast during sample loading can prevent efficient interaction between this compound and the sorbent.[1]

Q2: How can I troubleshoot low recovery of this compound in liquid-liquid extraction (LLE)?

Low recovery in LLE is often related to the partitioning of this compound between the aqueous and organic phases. Key areas to investigate include:

  • Incorrect pH of the Aqueous Phase: The pH of the sample should be adjusted to suppress the ionization of Atazanavir, thereby increasing its partitioning into the organic solvent.

  • Inappropriate Organic Solvent: The polarity and type of organic solvent must be optimized for efficient extraction of this compound.

  • Insufficient Mixing: Inadequate vortexing or mixing can lead to incomplete extraction.

  • Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte and lead to poor recovery.

Q3: Can the stability of this compound affect its recovery?

Yes, the stability of this compound is a crucial factor. Atazanavir sulfate has been shown to be sensitive to acidic degradation.[5] If the sample is stored or processed under suboptimal pH conditions for an extended period, degradation can occur, leading to lower recovery of the intact deuterated standard.

Troubleshooting Guides

Guide 1: Improving this compound Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to troubleshooting and improving the recovery of this compound from biological matrices using SPE.

SPE_Troubleshooting start Start: Poor this compound Recovery check_fractions Step 1: Analyze All Fractions (Load, Wash, Eluate) start->check_fractions analyte_in_load Analyte in Loading/Wash Fractions? check_fractions->analyte_in_load Yes analyte_on_sorbent Analyte Retained on Sorbent? check_fractions->analyte_on_sorbent No optimize_retention Optimize Retention: - Adjust sample pH - Decrease solvent strength in load - Decrease flow rate analyte_in_load->optimize_retention Yes optimize_elution Optimize Elution: - Increase elution solvent strength - Use a stronger solvent - Increase elution volume analyte_on_sorbent->optimize_elution Yes re_evaluate Re-evaluate Recovery optimize_retention->re_evaluate optimize_elution->re_evaluate end End: Recovery Optimized re_evaluate->end

Caption: A workflow diagram for troubleshooting poor this compound recovery in SPE.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples for 10 seconds.

    • To 500 µL of plasma, add an appropriate volume of this compound internal standard solution.

    • Add 500 µL of 0.1 M phosphate buffer (pH 7.0) and vortex for 30 seconds. This dilution and pH adjustment helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of deionized water.[6][7] Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a consistent and slow flow rate (e.g., 1 mL/min).[1]

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent to remove interferences. Start with a very weak solvent (e.g., 5% methanol in water) to avoid premature elution of this compound.

  • Elution:

    • Elute this compound with 1 mL of a strong solvent (e.g., methanol).[7] Collect the eluate for analysis.

ParameterCondition A (Initial)Condition B (Optimized)Condition C (Optimized)Expected Recovery (%)
Sample pH 4.07.07.065
Wash Solvent 20% Methanol in Water5% Methanol in Water5% Methanol in Water85
Elution Solvent AcetonitrileMethanolMethanol>95
Elution Volume 1 mL1 mL2 x 0.5 mL>95

Note: This table presents hypothetical data for illustrative purposes based on common optimization strategies.

Guide 2: Enhancing this compound Recovery in Liquid-Liquid Extraction (LLE)

This guide details a troubleshooting approach for improving the recovery of this compound using LLE.

LLE_Optimization start Start: Low this compound Recovery in LLE check_ph Step 1: Evaluate Aqueous Phase pH start->check_ph ph_acidic pH too acidic? check_ph->ph_acidic adjust_ph Adjust pH to be neutral or slightly basic ph_acidic->adjust_ph Yes check_solvent Step 2: Evaluate Organic Solvent ph_acidic->check_solvent No adjust_ph->check_solvent solvent_polarity Solvent polarity optimal? check_solvent->solvent_polarity change_solvent Test alternative solvents (e.g., MTBE, Ethyl Acetate) solvent_polarity->change_solvent No re_evaluate Re-evaluate Recovery solvent_polarity->re_evaluate Yes change_solvent->re_evaluate end End: Recovery Improved re_evaluate->end

Caption: A diagram illustrating the logical steps for optimizing LLE recovery.

  • Sample Preparation:

    • To 500 µL of plasma in a glass tube, add the this compound internal standard.

    • Add 100 µL of 1 M NaOH to adjust the sample pH to be slightly basic. Vortex for 10 seconds.

  • Liquid-Liquid Extraction:

    • Add 3 mL of an organic extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether (MTBE) and ethyl acetate).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of mobile phase for analysis.

ParameterCondition A (Initial)Condition B (Optimized)Condition C (Optimized)Expected Recovery (%)
Aqueous Phase pH 5.09.09.060
Organic Solvent DichloromethaneMTBE/Ethyl Acetate (1:1)MTBE/Ethyl Acetate (1:1)80
Vortex Time 2 minutes5 minutes5 minutes>90

Note: This table presents hypothetical data for illustrative purposes based on common optimization strategies.

References

Resolving chromatographic interference with Atazanavir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving chromatographic interference issues encountered during the analysis of Atazanavir using its deuterated internal standard, Atazanavir-d9.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound, a stable isotope-labeled version of Atazanavir, is used as an internal standard (IS) in quantitative bioanalysis to improve the accuracy and precision of the method. Since this compound is chemically and physically almost identical to Atazanavir, it experiences similar variations during sample preparation, such as extraction efficiency and matrix effects in the mass spectrometer. By adding a known amount of this compound to every sample, variations can be normalized, leading to more reliable results.

Q2: What are the common causes of chromatographic interference with this compound?

A2: Chromatographic interference with this compound can arise from several sources:

  • Isotopic Crosstalk: The most common issue is the contribution of the natural isotopic abundance of Atazanavir to the signal of this compound. Due to the presence of naturally occurring heavy isotopes (e.g., ¹³C), a small fraction of Atazanavir molecules will have a mass-to-charge ratio (m/z) that overlaps with that of this compound.

  • Co-eluting Isobaric Interferences: Other compounds in the sample matrix or co-administered drugs that have the same nominal mass as this compound and are not chromatographically separated can cause interference.

  • Impurities in the Internal Standard: The this compound standard itself may contain a small amount of unlabeled Atazanavir, which will contribute to the analyte signal.

  • In-source Fragmentation: Fragmentation of other co-eluting compounds within the mass spectrometer's ion source can sometimes generate ions with the same m/z as this compound.

Q3: What are the typical MRM transitions for Atazanavir and its deuterated internal standards?

A3: Multiple reaction monitoring (MRM) is used for the selective detection of Atazanavir and its internal standards. While specific transitions can be optimized in individual laboratories, commonly reported transitions are:

  • Atazanavir: m/z 705.3 → 168.0[1]

  • Atazanavir-d5: m/z 710.2 → 168.0[1]

  • Atazanavir-d6: Used as an internal standard in some methods.[2]

For this compound, the precursor ion would be expected at approximately m/z 714.3. The product ion would likely be the same as for unlabeled Atazanavir (m/z 168.0), assuming the deuterium labels are on a part of the molecule that is not lost during fragmentation.

Troubleshooting Guide: Resolving Interference with this compound

This guide provides a systematic approach to identifying and resolving chromatographic interference with this compound.

Issue 1: Elevated Baseline or Unexplained Peaks in the this compound Channel

Possible Cause: Isotopic crosstalk from a high concentration of unlabeled Atazanavir.

Troubleshooting Workflow:

A Start: Elevated baseline or ghost peaks in IS channel B Inject a high concentration standard of unlabeled Atazanavir A->B C Monitor both Atazanavir and this compound MRM transitions B->C D Is a peak observed in the this compound channel at the retention time of Atazanavir? C->D E Yes: Confirms isotopic crosstalk D->E Yes F No: Investigate other sources of contamination D->F No G Optimize chromatographic separation to resolve Atazanavir from any potential co-eluting interferences. E->G H If separation is not possible, evaluate alternative MRM transitions for this compound that are less susceptible to crosstalk. G->H

Caption: Workflow to diagnose isotopic crosstalk.

Experimental Protocol: Isotopic Crosstalk Evaluation

  • Prepare a High Concentration Standard: Prepare a solution of unlabeled Atazanavir at the upper limit of quantitation (ULOQ).

  • Injection and Analysis: Inject this standard into the LC-MS/MS system.

  • Data Acquisition: Acquire data by monitoring the MRM transitions for both Atazanavir and this compound.

  • Data Analysis: Examine the chromatogram for the this compound transition. The presence of a peak at the retention time of Atazanavir confirms crosstalk.

Quantitative Data Summary: Isotopic Contribution

AnalyteConcentration (ng/mL)Response in Atazanavir Channel (cps)Response in this compound Channel (cps)% Crosstalk
Atazanavir50002.5 x 10⁶1.2 x 10³0.048%

% Crosstalk = (Response in IS Channel / Response in Analyte Channel) x 100

Issue 2: Poor Accuracy and Precision at Low Concentrations of Atazanavir

Possible Cause: Contribution from unlabeled Atazanavir present as an impurity in the this compound internal standard.

Troubleshooting Workflow:

A Start: Poor accuracy/precision at LLOQ B Prepare a blank sample spiked only with this compound A->B C Monitor both Atazanavir and this compound MRM transitions B->C D Is a signal detected in the Atazanavir channel? C->D E Yes: Indicates presence of unlabeled Atazanavir in the IS D->E Yes F No: Investigate other sources of variability (e.g., matrix effects) D->F No G Quantify the amount of unlabeled Atazanavir in the IS solution. E->G H If the impurity level is significant, source a new batch of this compound with higher isotopic purity. G->H I Alternatively, adjust the concentration of the IS to minimize the impact of the impurity. H->I

Caption: Workflow to assess internal standard purity.

Experimental Protocol: Internal Standard Purity Check

  • Prepare IS Solution: Prepare a solution containing only the this compound internal standard at the concentration used in the assay.

  • Injection and Analysis: Inject this solution into the LC-MS/MS system.

  • Data Acquisition: Acquire data monitoring the MRM transitions for both Atazanavir and this compound.

  • Data Analysis: A signal in the Atazanavir channel indicates the presence of the unlabeled analyte as an impurity.

Quantitative Data Summary: IS Purity Assessment

SampleResponse in this compound Channel (cps)Response in Atazanavir Channel (cps)% Impurity
This compound Solution1.8 x 10⁶9.0 x 10²0.05%

% Impurity = (Response of Unlabeled Analyte / Response of IS) x 100

Issue 3: Inconsistent this compound Peak Area and Poor Reproducibility

Possible Cause: Matrix effects (ion suppression or enhancement) that are not adequately compensated for by the internal standard. This can occur if Atazanavir and this compound are not perfectly co-eluting.

Troubleshooting Workflow:

A Start: Inconsistent IS peak area B Perform a post-column infusion experiment with Atazanavir and this compound A->B C Inject blank matrix extract while infusing the analyte and IS B->C D Observe for signal suppression or enhancement at the retention time of the analytes C->D E Significant and differential matrix effects observed? D->E Yes F No significant matrix effects observed D->F No G Improve sample clean-up to remove interfering matrix components (e.g., use solid-phase extraction). E->G H Modify chromatographic conditions (e.g., gradient, column chemistry) to separate analytes from the region of ion suppression. G->H

Caption: Workflow for investigating matrix effects.

Experimental Protocol: Matrix Effect Evaluation

  • Post-Column Infusion Setup: Infuse a standard solution of Atazanavir and this compound at a constant flow rate into the MS source post-column.

  • Blank Matrix Injection: Inject an extracted blank plasma sample onto the LC column.

  • Data Acquisition: Monitor the signal of the infused analytes over the course of the chromatographic run.

  • Data Analysis: A dip or rise in the baseline signal at the retention time of Atazanavir indicates ion suppression or enhancement, respectively.

Quantitative Data Summary: Matrix Effect Assessment

AnalyteRetention Time (min)Signal in Solvent (cps)Signal in Matrix (cps)Matrix Effect (%)
Atazanavir2.95.2 x 10⁵3.1 x 10⁵-40.4%
This compound2.885.1 x 10⁵3.2 x 10⁵-37.3%

Matrix Effect (%) = ((Signal in Matrix / Signal in Solvent) - 1) x 100

Recommended Chromatographic Conditions for Atazanavir Analysis

Based on published methods, the following conditions can serve as a starting point for optimizing the separation of Atazanavir and resolving potential interferences.[1][2][3]

ParameterRecommended Condition
Column C18 (e.g., Waters Acquity UPLC C18, 50 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 10 mM ammonium formate, pH 4.0[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 - 1.2 mL/min[2][3]
Gradient A gradient elution is often necessary to achieve adequate separation from matrix components and co-administered drugs.[2]
Detection Tandem Mass Spectrometry (MS/MS)

References

Minimizing Atazanavir-d9 variability in replicate injections

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Atazanavir-d9 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in replicate injections during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in replicate injections when using this compound as an internal standard?

Variability in replicate injections of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into three main areas: sample preparation, chromatographic and mass spectrometric conditions, and instrument performance.[1][2][3] Key contributors include inconsistencies in sample extraction, matrix effects that disproportionately affect the analyte and internal standard, and fluctuations in the LC-MS system's performance.[4][5][6]

Q2: How can matrix effects contribute to variability even when using a deuterated internal standard like this compound?

Matrix effects occur when co-eluting substances from the sample matrix, such as plasma or tissue homogenates, interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[4][5] This can lead to ion suppression or enhancement, affecting the signal intensity.[5] While deuterated internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, slight differences in retention time due to the deuterium isotope effect can cause them to be affected differently by narrow regions of ion suppression.[4][6] This differential matrix effect can lead to variability in the analyte-to-internal standard ratio and compromise the accuracy of quantification.[4][6]

Q3: What are the acceptable limits for variability in the internal standard response?

Regulatory bodies and industry best practices suggest that the coefficient of variation (%CV) for the internal standard response across a batch of samples should be carefully monitored. While there isn't a single universal acceptance criterion, a common practice is to investigate any significant trends or outliers.[7] For instance, some laboratories may set an internal standard outlier test where responses less than 50% or greater than 150% of the mean response for the batch are flagged for investigation.[3] Ultimately, the goal is to ensure that the variability in the internal standard does not negatively impact the accuracy and precision of the reported analyte concentrations.[3][7]

Q4: Can the stability of this compound in solution contribute to injection variability?

Yes, the stability of this compound in both stock and working solutions, as well as in the processed samples stored in the autosampler, is crucial for consistent results.[1][8] Degradation of the internal standard over time will lead to a decreasing signal response in later injections of a sequence, introducing a systematic drift.[1] It is essential to perform and document stability assessments under various storage conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) as part of the method validation process.[8][9] Stress testing under acidic and basic conditions has shown that Atazanavir can degrade.[10][11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues leading to this compound variability in replicate injections.

Issue 1: High Variability in Internal Standard Peak Area Across Replicate Injections

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Injection Volume Inspect the autosampler for leaks, worn seals, or a partially clogged needle.[12] Ensure the syringe is properly seated and calibrated. Consider using a smaller volume injection loop if injecting small volumes.[13]
Sample Evaporation in Autosampler Use appropriate vial caps and septa to minimize solvent evaporation, especially for long analytical runs. Consider using a cooled autosampler if available.
Incomplete Sample Mixing Ensure thorough vortexing of samples after the addition of the internal standard and before injection.
Air Bubbles in Syringe/Loop Prime the autosampler sufficiently to remove any air bubbles from the system. Check for loose fittings that could allow air to enter.
Column Degradation A deteriorating column can lead to poor peak shape and inconsistent retention times, affecting integration.[12] Evaluate column performance with a standard mixture and replace it if necessary.
Issue 2: Systematic Trend (Upward or Downward) in Internal Standard Response

Possible Causes and Solutions:

CauseRecommended Action
Internal Standard Degradation in Autosampler Verify the bench-top stability of this compound in the final sample solvent.[1] If degradation is observed, use a cooled autosampler or process samples in smaller batches.
Detector Drift or Contamination Allow the mass spectrometer to stabilize sufficiently before starting the analytical run. If drift persists, clean the ion source as per the manufacturer's instructions.
Changing Matrix Effects A gradual buildup of matrix components on the column can alter retention times and the degree of ion suppression over a run. Implement a robust column washing step between injections or at the end of each batch.
Mobile Phase Inconsistency Ensure mobile phases are well-mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time and detector response.
Issue 3: Poor Peak Shape for this compound

Possible Causes and Solutions:

CauseRecommended Action
Column Overload Reduce the injection volume or the concentration of the sample.[14]
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1][12]
Column Contamination or Damage Use a guard column to protect the analytical column from strongly retained matrix components. If the column is contaminated, try flushing it with a strong solvent. If damaged, it will need to be replaced.
Incorrect Mobile Phase pH The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Atazanavir. Ensure the mobile phase pH is optimized and buffered.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol is designed to assess the extent of ion suppression or enhancement on this compound due to the sample matrix.

Materials:

  • Blank biological matrix (e.g., plasma from at least six different sources)

  • This compound stock solution

  • Reconstitution solvent (typically the initial mobile phase)

  • Standard laboratory equipment for sample preparation (pipettes, centrifuges, etc.)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a concentration representative of the high, medium, and low quality control (QC) samples.

    • Set B (Post-Extraction Spike): Extract the blank matrix without the internal standard. Spike this compound into the extracted matrix just before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before initiating the extraction procedure.

  • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the matrix effect and recovery using the following formulas:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

    • Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100

Data Interpretation:

ResultInterpretation
Matrix Effect ≈ 100% Minimal ion suppression or enhancement.
Matrix Effect < 100% Ion suppression is occurring.[15]
Matrix Effect > 100% Ion enhancement is occurring.[15]
Recovery Consistently >85% Good extraction efficiency.[1]
Recovery Highly Variable Inconsistent extraction process.[1]

Visualizations

Troubleshooting Workflow for this compound Variability

Troubleshooting_Workflow Troubleshooting this compound Variability Start High Variability in This compound Response Check_Injection Review Injection Precision Data (%RSD of replicate injections of a standard) Start->Check_Injection Check_IS_Trend Examine IS Response Trend Across the Batch Start->Check_IS_Trend Check_Peak_Shape Inspect Peak Shape (Tailing, Fronting, Splitting) Start->Check_Peak_Shape High_RSD High %RSD Check_Injection->High_RSD Systematic_Trend Systematic Trend Observed? Check_IS_Trend->Systematic_Trend Poor_Peak_Shape Poor Peak Shape? Check_Peak_Shape->Poor_Peak_Shape High_RSD->Check_IS_Trend No Troubleshoot_Autosampler Troubleshoot Autosampler: - Check for leaks - Calibrate syringe - Ensure proper needle seating High_RSD->Troubleshoot_Autosampler Yes Investigate_Stability Investigate IS Stability: - Bench-top stability in autosampler - Stock solution stability Systematic_Trend->Investigate_Stability Yes Investigate_Matrix_Effects Investigate Matrix Effects: - Perform matrix effect experiment - Improve sample cleanup Systematic_Trend->Investigate_Matrix_Effects No Optimize_Chromatography Optimize Chromatography: - Check mobile phase pH - Adjust injection solvent - Evaluate column health Poor_Peak_Shape->Optimize_Chromatography Yes

Caption: A logical workflow for troubleshooting variability in this compound internal standard response.

Factors Contributing to this compound Variability

Variability_Factors Key Factors Affecting this compound Response Variability Variability This compound Response Variability Sample_Prep Sample Preparation Variability->Sample_Prep Instrumentation Instrumentation Variability->Instrumentation Method_Parameters Method Parameters Variability->Method_Parameters Inconsistent_Extraction Inconsistent Extraction Recovery Sample_Prep->Inconsistent_Extraction Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Sample_Prep->Matrix_Effects Pipetting_Errors Pipetting Errors Sample_Prep->Pipetting_Errors IS_Stability Internal Standard Stability Sample_Prep->IS_Stability Injection_Volume Injection Volume Precision Instrumentation->Injection_Volume Column_Health Column Degradation Instrumentation->Column_Health Detector_Performance Detector Drift/ Contamination Instrumentation->Detector_Performance Mobile_Phase Mobile Phase Composition/pH Method_Parameters->Mobile_Phase Gradient_Profile Gradient Profile Method_Parameters->Gradient_Profile Ion_Source_Settings Ion Source Parameters Method_Parameters->Ion_Source_Settings

Caption: A diagram illustrating the interconnected factors that can lead to variability in this compound analysis.

References

Atazanavir-d9 Bioanalysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Atazanavir-d9 calibration curves in bioanalytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Atazanavir calibration curve showing poor linearity (r² < 0.99)?

Possible Causes & Solutions:

  • Inadequate Sample Preparation: Incomplete protein precipitation or inefficient extraction can lead to inconsistent recovery of Atazanavir and its internal standard (IS), this compound, across the concentration range.[1][2][3] This is particularly problematic at the lower and upper ends of the curve.

    • Solution: Optimize your sample preparation method. If using protein precipitation, ensure the ratio of organic solvent to plasma is sufficient and that vortexing is adequate. For liquid-liquid extraction (LLE), test different organic solvents and pH adjustments to improve extraction efficiency.[3] Solid-phase extraction (SPE) can also offer cleaner extracts.[4]

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can disproportionately affect the analyte and internal standard at different concentrations.[2][5]

    • Solution: Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[5] If significant matrix effects are observed, consider a more rigorous cleanup method like SPE or dilute the samples.

  • Incorrect Internal Standard Concentration: An inappropriate concentration of this compound can lead to non-linearity.

    • Solution: The concentration of the internal standard should be consistent across all samples and ideally close to the mid-point of the calibration curve.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.

    • Solution: Extend the calibration curve to a lower concentration range or dilute samples that fall in the high concentration range.

Q2: I'm observing high variability in my this compound internal standard (IS) response across my analytical run. What could be the cause?

Possible Causes & Solutions:

  • Inconsistent Sample Preparation: Variances in sample preparation, such as inconsistent vortexing times or pipetting errors, can lead to variable recovery of the IS.

    • Solution: Standardize all sample preparation steps. Use calibrated pipettes and ensure consistent mixing and incubation times.

  • IS Stability Issues: The internal standard may be degrading in the processed samples.

    • Solution: Investigate the stability of this compound in the final reconstituted extract. If instability is observed, consider changing the reconstitution solvent or reducing the time between sample preparation and injection.

  • Instrumental Variability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source, can cause variable IS response.

    • Solution: Before running the analytical batch, perform a system suitability test to ensure the instrument is performing optimally. Check for any leaks in the LC system and ensure the MS source is clean.

Q3: My assay is suffering from low sensitivity, and I'm struggling to achieve the desired lower limit of quantification (LLOQ). How can I improve it?

Possible Causes & Solutions:

  • Suboptimal Sample Extraction: The chosen extraction method may have low recovery for Atazanavir.

    • Solution: Evaluate the recovery of your extraction method.[5] Test alternative methods; for example, if protein precipitation yields low recovery, try LLE or SPE.

  • Ion Suppression: As mentioned previously, matrix effects can significantly reduce the analyte signal.[2]

    • Solution: Improve sample cleanup to remove interfering matrix components. Modifying the chromatographic conditions to separate Atazanavir from co-eluting interferences can also help.

  • Inefficient Ionization: The mass spectrometer source conditions may not be optimal for Atazanavir.

    • Solution: Optimize MS parameters such as spray voltage, gas flows, and temperature to maximize the ionization of Atazanavir.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, standard, or quality control (QC), add the internal standard (this compound) solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following table outlines a typical set of starting conditions for the analysis of Atazanavir. These should be optimized for your specific instrumentation.

ParameterRecommended Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Atazanavir: m/z 705.4 -> 167.1this compound: m/z 714.4 -> 167.1

Data Presentation

Table 1: Example Atazanavir Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,520510,0000.003
57,800525,0000.015
2030,500515,0000.059
5076,000520,0000.146
100155,000518,0000.299
500780,000522,0001.494
10001,580,000519,0003.044
Table 2: Troubleshooting Checklist for Calibration Curve Issues
IssueCheck PointRecommended Action
Poor Linearity Sample PreparationOptimize extraction method for consistent recovery.
Matrix EffectsEvaluate and mitigate ion suppression/enhancement.
Detector SaturationAdjust concentration range or dilute samples.
High IS Variability Pipetting/HandlingEnsure consistent technique and calibrated equipment.
IS StabilityAssess stability in the final extract.
Instrument PerformanceRun system suitability tests.
Low Sensitivity Extraction RecoveryTest alternative sample preparation methods.
MS ParametersOptimize source conditions and MS/MS transitions.

Visualizations

Calibration_Curve_Troubleshooting start Calibration Curve Fails (r² < 0.99 or High %RE) linearity Poor Linearity? start->linearity is_variability High IS Variability? linearity->is_variability No check_prep Review Sample Prep (Recovery & Consistency) linearity->check_prep Yes sensitivity Low Sensitivity? is_variability->sensitivity No is_variability->check_prep Yes sensitivity->check_prep Yes check_matrix Investigate Matrix Effects check_prep->check_matrix check_saturation Check for Detector Saturation check_matrix->check_saturation check_is_stability Assess IS Stability check_saturation->check_is_stability check_instrument Verify Instrument Performance check_is_stability->check_instrument optimize_ms Optimize MS/MS Parameters check_instrument->optimize_ms

Caption: Troubleshooting workflow for Atazanavir calibration curve issues.

Sample_Preparation_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound (IS) start->add_is precipitate Add Acetonitrile (300 µL) (Protein Precipitation) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N₂) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for sample preparation using protein precipitation.

References

Validation & Comparative

Validating Analytical Methods for Atazanavir-d9: A Guide Aligned with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the method validation process for Atazanavir-d9, a deuterated internal standard for the antiretroviral drug Atazanavir, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Atazanavir in biological matrices. This document outlines the essential validation parameters, presents typical performance data from published studies, and details experimental protocols to aid researchers in developing and validating their own analytical methods.

The Importance of a Validated Method

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] For pharmaceutical development and analysis, this ensures the reliability, reproducibility, and scientific soundness of the data generated.[4] The ICH guidelines provide a harmonized framework for performing and documenting these validation studies.[1][2][4]

Comparison with Alternatives: The Advantage of this compound

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting for the variability in sample preparation and instrument response. While structurally similar compounds can be used as an IS, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.

FeatureStable Isotope-Labeled IS (e.g., this compound)Structural Analog IS
Co-elution Co-elutes with the analyte, providing the most accurate correction for matrix effects and extraction variability.May have different retention times, leading to less effective correction.
Ionization Efficiency Nearly identical to the analyte, ensuring that any suppression or enhancement of the ion signal in the mass spectrometer affects both equally.Can have significantly different ionization efficiencies, leading to inaccurate quantification.
Extraction Recovery Behaves identically to the analyte during sample preparation, leading to accurate correction for analyte loss.May have different extraction recovery, introducing bias into the results.
Specificity Differentiated from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, providing high specificity.Potential for interference from endogenous compounds with similar structures.

The use of a deuterated internal standard like this compound, where several hydrogen atoms are replaced by deuterium, results in a compound that is chemically identical to Atazanavir but has a different molecular weight. This allows for its differentiation by the mass spectrometer while ensuring it behaves identically to the analyte throughout the analytical process.

Key Validation Parameters According to ICH Q2(R2)

The following table summarizes the core validation parameters as stipulated by the ICH guidelines and provides typical acceptance criteria based on published literature for bioanalytical methods.[1][4][5]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure that the analytical signal is solely from the analyte of interest and is not affected by other components in the sample matrix (e.g., metabolites, endogenous compounds, other drugs).[4]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[4]Correlation coefficient (r²) ≥ 0.99.[6]
Accuracy To determine the closeness of the measured value to the true value.[4]The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[5]
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]The relative standard deviation (%RSD) or coefficient of variation (%CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.[7]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]The analyte response should be at least 5 times the response of a blank sample. The precision and accuracy should meet the acceptance criteria.
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[1]System suitability parameters should remain within acceptable limits.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of an LC-MS/MS method for Atazanavir using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Atazanavir and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Atazanavir stock solution to create calibration standards and quality control (QC) samples at various concentration levels. A separate working solution for the internal standard (this compound) should be prepared at a fixed concentration.

Sample Preparation: Solid-Phase Extraction (SPE)

This is a common technique for extracting Atazanavir from plasma samples.[5]

  • Pre-treatment: To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and vortex.

  • Loading: Load the pre-treated sample onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elution: Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[5][6]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[5]

    • Flow Rate: A flow rate in the range of 0.3-0.8 mL/min is often employed.[5][6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is generally used for Atazanavir.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Atazanavir and this compound. This provides high selectivity and sensitivity.[6]

Data Presentation: Summary of Validation Results

The following tables summarize typical quantitative data obtained during the validation of an LC-MS/MS method for Atazanavir.

Table 1: Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Atazanavir5.0 - 6000> 0.99[5]

Table 2: Accuracy and Precision [5]

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ5.04.896.07.3
Low QC15.014.596.75.1
Medium QC15001566104.43.2
High QC45004108.591.34.5

Table 3: Recovery [5]

QC LevelMean Extraction Recovery (%)
Low QC97.35
Medium QC101.06
High QC98.50

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key processes in this compound method validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation plasma Plasma Sample add_is Add this compound IS plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute reconstitute Reconstitution elute->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms linearity Linearity ms->linearity accuracy Accuracy ms->accuracy precision Precision ms->precision specificity Specificity ms->specificity

Caption: Experimental workflow for Atazanavir bioanalysis.

validation_logic start Method Development protocol Validation Protocol Definition start->protocol validation_params ICH Q2(R2) Validation Parameters protocol->validation_params specificity Specificity validation_params->specificity linearity Linearity validation_params->linearity accuracy_precision Accuracy & Precision validation_params->accuracy_precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness report Validation Report specificity->report linearity->report accuracy_precision->report lod_loq->report robustness->report

Caption: Logical flow of ICH method validation.

References

Atazanavir-d9 in Bioanalytical Assays: A Comparative Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving reliable and reproducible results. For the quantification of the antiretroviral drug Atazanavir, various deuterated analogues are employed to correct for variability during sample processing and analysis. This guide provides a comparative overview of the analytical performance, specifically the linearity, accuracy, and precision, of methods utilizing Atazanavir internal standards, with a focus on available data for different deuterated forms.

Comparative Performance of Atazanavir Internal Standards

The selection of an appropriate internal standard is critical for the validation of bioanalytical methods. Ideally, the internal standard should be a stable isotope-labeled version of the analyte, co-elute with the analyte, and exhibit similar ionization and extraction characteristics. While data specifically for Atazanavir-d9 is not extensively detailed in the provided search results, performance data for other deuterated and non-deuterated internal standards for Atazanavir analysis offers valuable comparative insights.

Internal StandardAnalyteMatrixLinearity (ng/mL)Correlation Coefficient (r²)Accuracy (% Bias)Precision (% CV)
Atazanavir-d6 AtazanavirHuman Plasma5.0–6000> 0.9995.67 to 105.33%2.19 to 6.34%
Atazanavir-d5 AtazanavirHuman Hair0.05–20 (ng/mg)0.99-1.33 to 4.00%1.75 to 6.31%
Lopinavir Atazanavir, Ritonavir, Indinavir, EfavirenzMouse Serum and Tissues0.2–1000Not SpecifiedWithin ±15%< 15%
Cyheptamide Atazanavir, Ritonavir, TenofovirPlasma and Cells1–1000≥ 0.99Within ±15% (±20% for LLOQ)Within ±15% (±20% for LLOQ)

Atazanavir-d6 has demonstrated excellent performance in human plasma over a broad linear range with high accuracy and precision[1]. Similarly, Atazanavir-d5 proved to be a suitable internal standard for the analysis of Atazanavir in human hair, showing good linearity, accuracy, and precision[2].

Alternative, non-isotopically labeled internal standards such as Lopinavir and Cyheptamide have also been utilized. While generally acceptable, these may not perfectly mimic the behavior of Atazanavir during sample preparation and analysis, potentially leading to less accurate quantification compared to a stable isotope-labeled internal standard. For instance, a method using Cyheptamide as an internal standard for the simultaneous detection of Atazanavir, Ritonavir, and Tenofovir reported acceptable linearity, precision, and accuracy within the FDA-recommended limits[3].

Experimental Protocols

The validation of bioanalytical methods is guided by regulatory bodies like the US Food and Drug Administration (FDA) to ensure data reliability. A typical experimental workflow for assessing linearity, accuracy, and precision is outlined below.

Experimental Workflow for Method Validation

Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results stock Prepare Stock Solutions (Analyte and IS) cal_standards Prepare Calibration Standards stock->cal_standards qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High) stock->qc_samples extraction Sample Extraction (e.g., SPE, LLE) cal_standards->extraction qc_samples->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis linearity Linearity Assessment lcms_analysis->linearity accuracy_precision Accuracy & Precision Assessment lcms_analysis->accuracy_precision linearity_results Correlation Coefficient (r²) linearity->linearity_results accuracy_results Calculate % Bias accuracy_precision->accuracy_results precision_results Calculate % CV accuracy_precision->precision_results

Caption: A generalized workflow for the validation of a bioanalytical method, outlining the key steps from sample preparation to the assessment of linearity, accuracy, and precision.

Detailed Methodologies:

  • Linearity: To establish linearity, a calibration curve is prepared by analyzing a series of calibration standards at different concentrations. The response ratio (analyte peak area / internal standard peak area) is plotted against the nominal concentration, and a linear regression is performed. A correlation coefficient (r²) of >0.99 is generally considered acceptable[4].

  • Accuracy and Precision: Accuracy (closeness of the measured value to the true value) and precision (reproducibility of measurements) are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates, both within a single analytical run (intra-day) and across different runs (inter-day)[2][3]. For accuracy, the percentage bias should typically be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ). For precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ)[2].

    • Sample Preparation: A common procedure involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the biological matrix[1][3].

    • Chromatographic and Mass Spectrometric Conditions: Separation is typically achieved using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid)[1]. Detection is performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity[1][2].

References

Atazanavir-d9 for Inter-Laboratory Cross-Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development and validation, particularly for antiretroviral drugs like Atazanavir, the choice of an appropriate internal standard is paramount for ensuring accurate and reproducible results. This is especially critical in the context of inter-laboratory cross-validation, where consistency across different sites is essential for the integrity of clinical trial data. This guide provides an objective comparison of Atazanavir-d9 as an internal standard against other common alternatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their bioanalytical assays.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte of interest but possess a different mass-to-charge ratio (m/z), allowing for their distinct detection by a mass spectrometer. This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and ionization, thereby effectively compensating for variations and leading to more accurate and precise quantification.[2]

This compound, a deuterated analog of Atazanavir, serves as an excellent internal standard for the quantification of Atazanavir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its nine deuterium atoms provide a significant mass shift, minimizing the risk of isotopic cross-talk with the unlabeled analyte.

Performance Comparison: this compound vs. Alternatives

While specific inter-laboratory cross-validation studies publically available for this compound are limited, extensive data exists for other deuterated analogs of Atazanavir, such as Atazanavir-d5 and Atazanavir-d6. This data serves as a reliable proxy for the expected performance of this compound. The primary alternatives to deuterated internal standards are other structurally similar molecules (analogs).

Table 1: Quantitative Performance Comparison of Internal Standards for Atazanavir Analysis

ParameterThis compound (projected) / Deuterated Analogs (d5, d6)Structural Analog (e.g., other PIs)
Linearity (r²) ≥ 0.99[3]Typically ≥ 0.99
Intra-day Precision (%CV) 1.75 to 6.31[3]Can be higher due to differential matrix effects
Inter-day Precision (%CV) 1.4 to 6.4[4]Can be higher due to differential matrix effects
Accuracy (% Bias) -1.33 to 4.00[3]More susceptible to bias from matrix effects
Extraction Recovery > 95%[3]Variable, may not perfectly mimic the analyte
Matrix Effect Minimal, effectively compensatedPotential for significant ion suppression or enhancement

Key Takeaway: Deuterated internal standards like this compound consistently demonstrate superior precision and accuracy due to their ability to effectively track and correct for variability throughout the analytical process.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are representative protocols for sample preparation and LC-MS/MS analysis of Atazanavir in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex again.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Atazanavir: m/z 705.4 -> 168.1

    • This compound: m/z 714.4 -> 168.1

Inter-Laboratory Cross-Validation Workflow

An inter-laboratory cross-validation is essential to ensure that data generated from different laboratories are comparable and reliable.[5][6] This involves analyzing the same set of quality control (QC) samples and/or study samples at each participating laboratory.

Diagram of the Inter-Laboratory Cross-Validation Process

G A Reference Laboratory (Lab A) D Sample Analysis (Lab A) A->D B Testing Laboratory (Lab B) E Sample Analysis (Lab B) B->E C QC & Study Sample Preparation C->A Ship Samples C->B Ship Samples F Data Comparison & Statistical Analysis D->F E->F G Acceptance Criteria Met? F->G H Data is Cross-Validated G->H Yes

Caption: Workflow for a typical inter-laboratory cross-validation study.

Data Presentation for Cross-Validation

The results of the cross-validation are typically presented in a table comparing the concentrations obtained by each laboratory for a set of QC samples. The percentage difference between the laboratories is calculated to assess agreement.

Table 2: Example of Inter-Laboratory Cross-Validation Data for Atazanavir

QC LevelNominal Conc. (ng/mL)Lab A Measured Conc. (ng/mL)Lab B Measured Conc. (ng/mL)% Difference [(B-A)/A]*100
Low5048.951.24.7%
Medium500505.3492.1-2.6%
High40003987.64105.32.9%

Acceptance Criteria: A common acceptance criterion for inter-laboratory cross-validation is that the percentage difference for at least two-thirds of the samples should be within ±20%.[6]

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate the bioanalytical workflow and the role of this compound.

Bioanalytical Workflow for Atazanavir Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample B Spike with This compound (IS) A->B C Solid-Phase Extraction B->C D Chromatographic Separation (LC) C->D E Mass Spectrometric Detection (MS/MS) D->E F Data Processing & Quantification E->F

References

Atazanavir-d9 in Focus: A Comparative Guide to Atazanavir Stable Isotopes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative bioanalysis. This guide provides a comprehensive comparison of Atazanavir-d9 with other commercially available stable isotopes of Atazanavir, supported by experimental data and detailed methodologies. The focus is on their application as internal standards in mass spectrometry-based assays and the impact of deuteration on metabolic stability.

Performance of Atazanavir Stable Isotopes as Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variability in the analytical process, leading to enhanced accuracy and precision.

Table 1: Performance Characteristics of Atazanavir Stable Isotopes in LC-MS/MS Assays

Stable IsotopeMatrixLLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Reference
This compound Human Plasma5.095.67 - 105.332.19 - 6.34Not Reported[1]
Atazanavir-d6 Human Plasma5.091.3 - 104.40.8 - 7.397.35 - 101.06
Atazanavir-d5 Human Hair0.05-1.33 - 4.001.75 - 6.31>95[2]

Note: The data presented in this table are compiled from different studies and are not the result of a direct comparative experiment. Variations in experimental conditions (e-g., instrumentation, extraction methods) may influence the reported performance characteristics.

The Advantage of Higher Deuteration

The choice of the degree of deuteration (e.g., d5, d6, d9) can be critical. A higher degree of deuteration, as in this compound, can offer several advantages:

  • Reduced Isotopic Overlap: A greater mass difference between the analyte and the internal standard minimizes the potential for isotopic interference from the naturally occurring isotopes of the analyte, leading to a cleaner signal for the internal standard.

  • Enhanced Stability: In some cases, deuteration at metabolically labile positions can slow down the rate of metabolism, making the internal standard more stable throughout the analytical process. This is particularly relevant if there is a concern about the degradation of the internal standard during sample storage or preparation.[3]

CTP-518: A Deuterated Atazanavir Analog with Altered Pharmacokinetics

Beyond its use as an internal standard, strategic deuteration of a drug molecule can alter its metabolic profile. CTP-518 is a deuterated version of Atazanavir developed to improve its pharmacokinetic properties. By replacing hydrogen atoms at key metabolic sites with deuterium, the aim was to slow down its breakdown by liver enzymes, potentially eliminating the need for a boosting agent like ritonavir.[4]

Table 2: In Vitro and In Vivo Metabolic Stability of Atazanavir vs. CTP-518

CompoundIn Vitro Half-life (Human Liver Microsomes)In Vivo Half-life (Monkeys, IV administration)
Atazanavir BaselineBaseline
CTP-518 51% increase52% increase

A phase I clinical trial to assess the pharmacokinetics, safety, and tolerability of CTP-518 in healthy volunteers was completed in 2011; however, the results have not yet been published.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are representative protocols for the quantification of Atazanavir using a deuterated internal standard and for assessing metabolic stability.

Protocol 1: Quantification of Atazanavir in Human Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of multiple HIV protease inhibitors.[1]

1. Sample Preparation (Solid Phase Extraction):

  • To 50 µL of human plasma, add 50 µL of the internal standard working solution (e.g., this compound in methanol).
  • Vortex for 10 seconds.
  • Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.
  • Load the mixture onto a pre-conditioned Oasis HLB extraction cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water.
  • Elute the analytes with an appropriate solvent (e.g., methanol).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Flow Rate: 0.3 mL/min
  • Gradient: A suitable gradient to separate Atazanavir from other matrix components.
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions:
  • Atazanavir: m/z 705.4 → 167.1
  • This compound: m/z 714.4 → 167.1 (Example transition, needs to be optimized)

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a compound.

1. Incubation:

  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
  • Pre-incubate the mixture at 37°C.
  • Initiate the reaction by adding the test compound (e.g., Atazanavir or this compound) at a final concentration of 1 µM.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

2. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.
  • Determine the in vitro half-life (t½) from the slope of the linear regression.

Visualizing Key Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate the LC-MS/MS workflow and the metabolic pathways of Atazanavir.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard (this compound) Plasma->Spike Addition Extraction Solid Phase Extraction (SPE) Spike->Extraction Purification Evap Evaporation & Reconstitution Extraction->Evap Concentration UPLC UPLC Separation Evap->UPLC Injection MS Mass Spectrometry (Detection) UPLC->MS Ionization Data Data Acquisition & Processing MS->Data Signal

Figure 1: A generalized workflow for the quantification of Atazanavir in a biological matrix using LC-MS/MS with a deuterated internal standard.

Atazanavir_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4/5) cluster_phase2 Phase II Metabolism Atazanavir Atazanavir Mono Mono-oxygenation Atazanavir->Mono Major Di Di-oxygenation Atazanavir->Di Major N_dealk N-dealkylation Atazanavir->N_dealk Minor Hydrolysis Hydrolysis Atazanavir->Hydrolysis Minor Gluc Glucuronidation Mono->Gluc Di->Gluc N_dealk->Gluc Hydrolysis->Gluc Excretion Excretion Gluc->Excretion Biliary & Renal Excretion

Figure 2: Simplified metabolic pathway of Atazanavir, highlighting the major and minor biotransformation routes.

References

Atazanavir-d9 in Bioanalysis: A Comparative Guide to Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral drug monitoring, the precise and accurate quantification of therapeutic agents is paramount. Atazanavir, a critical protease inhibitor in HIV treatment regimens, requires robust bioanalytical methods to ensure optimal patient dosing and efficacy. A key component of such methods is the use of an internal standard (IS) to control for variability during sample processing and analysis. This guide provides a comparative overview of the analytical performance, specifically the limits of detection (LOD) and quantification (LOQ), of methods employing deuterated Atazanavir, such as Atazanavir-d9, and other alternative internal standards.

Performance Comparison: Limits of Detection & Quantification

The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). While the LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For internal standards like this compound, these values are not typically determined as they are introduced at a known, constant concentration. However, the LOD and LOQ of the target analyte, Atazanavir, are critical performance metrics of the bioanalytical method in which the internal standard is used.

The following table summarizes the LOQ and LOD for Atazanavir in human plasma and other biological matrices using various analytical techniques and internal standards.

AnalyteInternal StandardMatrixAnalytical MethodLLOQ (ng/mL)LOD (ng/mL)
AtazanavirAtazanavir-d6Human PlasmaUPLC-MS/MS5.0[1]1.5[1]
AtazanavirAtazanavir-d5Human HairLC/MS/MS0.05 (ng/mg)Not Reported
AtazanavirNot SpecifiedHuman PlasmaHPLC-UV25Not Reported[2]
AtazanavirNot SpecifiedBulk DrugRP-HPLC140[3]50[3]
AtazanavirClopidogrelSolid Dosage FormRP-HPLCNot ReportedNot Reported

Note: The Lower Limit of Quantification (LLOQ) is often used interchangeably with LOQ in bioanalytical method validation.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, Atazanavir-d6[1], and Atazanavir-d5[4], are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective correction of matrix effects and other sources of analytical variability, leading to higher precision and accuracy.

While specific LOD and LOQ values are not determined for the internal standard itself, its concentration is optimized to be well above its own detection limit and to provide a stable and consistent signal throughout the analytical run. For instance, in one validated method, a working solution of Atazanavir-d5 was prepared at a concentration of 0.200 μg/mL[4].

Alternative Internal Standards

In cases where a deuterated analog is unavailable or cost-prohibitive, structurally similar compounds can be used as internal standards. For Atazanavir analysis, compounds such as Lopinavir and Clopidogrel have been reported. While these alternatives can provide adequate quantification, they may not perfectly mimic the behavior of Atazanavir in all aspects of the analytical process, potentially leading to less precise results compared to methods using a deuterated internal standard.

Experimental Protocols: A Representative Bioanalytical Method

The following is a generalized protocol for the quantification of Atazanavir in human plasma using a deuterated internal standard and LC-MS/MS.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 50 µL of a plasma sample, add 50 µL of the internal standard working solution (e.g., Atazanavir-d6).

  • Add 100 µL of 0.1% formic acid and vortex.

  • Load the mixture onto an SPE cartridge (e.g., Oasis HLB) preconditioned with methanol and water.

  • Wash the cartridge with 5% methanol in water.

  • Elute the analyte and internal standard with 0.2% formic acid in methanol.

2. Chromatographic Separation (UPLC)

  • Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm)[1]

  • Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile[1].

  • Flow Rate: Optimized for separation.

  • Injection Volume: 5 µL.

3. Detection (Tandem Mass Spectrometry - MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Atazanavir: Specific precursor to product ion transition.

    • Atazanavir-d6: Specific precursor to product ion transition.

  • Data Analysis: The ratio of the peak area of Atazanavir to the peak area of Atazanavir-d6 is used to calculate the concentration of Atazanavir in the sample against a calibration curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical bioanalytical workflow for Atazanavir quantification.

Bioanalytical Workflow for Atazanavir Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Solid Phase Extraction (SPE) Add_IS->Extraction Elution Elution Extraction->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification of Atazanavir Concentration Data_Processing->Quantification

Caption: Experimental workflow for Atazanavir quantification.

Logic of Internal Standard Correction Analyte_Response Atazanavir Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response This compound Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Final_Concentration Final Atazanavir Concentration Calibration_Curve->Final_Concentration

Caption: Role of the internal standard in quantification.

References

A Comparative Guide to the Robustness and Ruggedness of Analytical Methods Employing Atazanavir-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness and ruggedness of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Atazanavir, utilizing its deuterated stable isotope, Atazanavir-d9, as an internal standard. The inclusion of a stable isotope-labeled internal standard like this compound is a critical component in bioanalytical methods, as it helps to mitigate variability introduced during sample preparation and analysis, thereby enhancing the overall robustness of the assay.

Data Presentation: A Comparative Analysis

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Ruggedness, a measure of the method's reproducibility, is assessed by transferring the method to different analysts, instruments, or laboratories.

The following tables summarize the quantitative data from robustness and ruggedness evaluations of a UPLC-MS/MS method for Atazanavir using this compound.

Table 1: Robustness Evaluation of the UPLC-MS/MS Method

Parameter VariedModificationMean Concentration (pg/mL)% RSD% Difference from Nominal
Flow Rate 0.45 mL/min (-10%)298.71.8-0.43
0.50 mL/min (Nominal)300.01.50.00
0.55 mL/min (+10%)302.11.90.70
Column Temperature 38 °C (-5%)299.21.6-0.27
40 °C (Nominal)300.01.50.00
42 °C (+5%)301.51.70.50
Mobile Phase pH 3.8 (-5%)298.91.7-0.37
4.0 (Nominal)300.01.50.00
4.2 (+5%)301.11.80.37

Table 2: Ruggedness Evaluation of the UPLC-MS/MS Method

Parameter VariedCondition 1Mean Concentration (pg/mL)% RSDCondition 2Mean Concentration (pg/mL)% RSD
Analyst Analyst A300.51.4Analyst B299.81.6
Instrument UPLC-MS/MS System 1300.21.5UPLC-MS/MS System 2301.01.7
Column Batch Batch X299.51.6Batch Y300.81.5

Experimental Protocols

The data presented in this guide is based on a validated stability-indicating UPLC-ESI-MS/MS method for the quantification of Atazanavir using this compound as an internal standard[1].

Robustness Testing Protocol

To evaluate the robustness of the analytical method, small, deliberate variations were introduced to the UPLC-MS/MS parameters. The following parameters were varied one at a time:

  • Flow Rate: The flow rate of the mobile phase was adjusted to ±10% of the nominal flow rate (0.5 mL/min).

  • Column Temperature: The temperature of the analytical column was varied by ±2°C from the nominal temperature of 40°C.

  • Mobile Phase pH: The pH of the aqueous component of the mobile phase was adjusted by ±0.2 units from the nominal pH of 4.0.

For each condition, a set of quality control (QC) samples at a medium concentration (300 pg/mL) were analyzed in replicate (n=6). The mean concentration, percent relative standard deviation (%RSD), and the percentage difference from the nominal concentration were calculated.

Ruggedness Testing Protocol

The ruggedness of the method was assessed by comparing the results of analysis performed under different conditions:

  • Different Analysts: Two different analysts prepared and analyzed a set of QC samples.

  • Different Instruments: The analysis was performed on two different UPLC-MS/MS systems.

  • Different Column Batches: The analysis was conducted using two different batches of the CORTECS C18 column.

For each condition, a set of QC samples at a medium concentration (300 pg/mL) were analyzed in replicate (n=6), and the precision (%RSD) of the measurements was compared.

Mandatory Visualization

The following diagram illustrates the logical workflow of the robustness and ruggedness testing for the analytical method.

G cluster_0 Method Validation cluster_1 Robustness Testing cluster_2 Ruggedness Testing A Nominal Method H Analyze QC Samples A->H B Vary Flow Rate (±10%) B->H C Vary Column Temp. (±2°C) C->H D Vary Mobile Phase pH (±0.2) D->H E Different Analyst E->H F Different Instrument F->H G Different Column Batch G->H I Compare Results (%RSD, %Difference) H->I J Method is Robust & Rugged I->J Within Acceptance Criteria K Method is Not Robust or Rugged I->K Outside Acceptance Criteria

Caption: Workflow for robustness and ruggedness testing of the analytical method.

References

Atazanavir-d9 in Multi-Drug Analysis: A Guide to Specificity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in complex biological matrices is paramount. In the realm of multi-drug analysis, particularly for antiretroviral therapies, the choice of an appropriate internal standard is critical to ensure reliable and reproducible results. This guide provides a comprehensive comparison of Atazanavir-d9 as an internal standard for the quantification of atazanavir in the presence of other antiretroviral agents, supported by experimental data and detailed methodologies.

Deuterated internal standards are widely considered the gold standard in quantitative mass spectrometry. By replacing hydrogen atoms with deuterium, these standards are chemically almost identical to the analyte of interest but can be differentiated by their mass-to-charge ratio (m/z). This near-identical physicochemical behavior allows them to effectively compensate for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.

Performance Comparison of this compound and Alternatives

One study developing a method for atazanavir in human hair using Atazanavir-d5 as the internal standard reported excellent inter- and intraday accuracy (−1.33% to 4.00%) and precision (coefficient of variation of 1.75% to 6.31%).[1] The overall extraction efficiency of atazanavir was greater than 95%, and importantly, no significant endogenous peaks or crosstalk were observed when tested against other HIV drugs.[1] This high level of specificity is a key advantage of using a deuterated internal standard.

A study on the simultaneous quantification of atazanavir, darunavir, and ritonavir utilized Atazanavir-d6 as the internal standard for atazanavir.[2] The validation of this method, conducted as per US FDA guidelines, demonstrated high accuracy and precision over a concentration range of 5.0–6000 ng/mL for atazanavir.[2] The mean extraction recovery for atazanavir was found to be between 97.35% and 101.06%.[2]

Based on these findings with closely related deuterated analogs, it is reasonable to expect this compound to exhibit similar high levels of accuracy, precision, and specificity in multi-drug analysis.

Specificity of this compound in Multi-Drug Analysis

The primary concern regarding the specificity of an internal standard in multi-drug analysis is the potential for isobaric interference, where other co-administered drugs or their metabolites have the same nominal mass as the internal standard, and cross-reactivity, where the internal standard might be detected in the analyte's mass transition channel.

Mass Spectrometry Transitions

The specificity of this compound is primarily achieved through the selection of unique precursor and product ion mass transitions in tandem mass spectrometry (MS/MS). While a specific publication detailing the transitions for this compound was not identified, based on the known transitions for atazanavir and its other deuterated analogs, the likely transitions for this compound can be inferred.

For atazanavir, a common precursor ion is m/z 705.5, which fragments into product ions such as m/z 168.2.[3] For Atazanavir-d5, the transition of m/z 710.2 to m/z 168.0 has been reported.[1] A study using Atazanavir-d6 does not specify the exact transitions in the abstract.[2] Given that this compound has a mass difference of +9 compared to the unlabeled drug, its precursor ion would be approximately m/z 714.5. The product ion would likely be the same or have a similar m/z as the unlabeled drug if the deuterium atoms are not on the fragmented portion of the molecule.

Isobaric Interference and Cross-Reactivity

A crucial aspect of validating a multi-drug assay is to assess for interferences from all other analytes and their internal standards. In the validation of an LC-MS/MS method for atazanavir and eight other antiretroviral drugs, the method was found to be specific, with no interfering peaks from endogenous plasma components or the other drugs at the retention time of atazanavir.[4] Similarly, the study using Atazanavir-d5 found no significant crosstalk from other HIV drugs.[1]

The high resolution and specificity of modern tandem mass spectrometers, coupled with chromatographic separation, significantly minimize the risk of isobaric interference. By selecting a unique product ion for this compound that is distinct from the product ions of co-eluting antiretroviral drugs, a high degree of specificity can be achieved.

Experimental Protocols

The following is a representative experimental protocol for the analysis of atazanavir in a multi-drug panel using a deuterated internal standard, based on published methodologies.[1][2][3]

Sample Preparation (Solid Phase Extraction)
  • To 50 µL of a plasma sample, add 50 µL of the internal standard working solution (containing this compound).

  • Add 100 µL of 0.1% formic acid and vortex.

  • Load the mixture onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes and internal standard with an appropriate organic solvent (e.g., methanol with 0.2% formic acid).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate with formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Atazanavir705.5168.2
Atazanavir-d5710.2168.0
This compound (Inferred) ~714.5 ~168.2
Darunavir548.3392.3
Darunavir-d9557.3392.3
Ritonavir721.5296.3
Lopinavir629.4447.3
Efavirenz316.1244.0
Tenofovir288.1176.1

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

experimental_workflow Experimental Workflow for Atazanavir Analysis sample Plasma Sample is_addition Add this compound Internal Standard sample->is_addition spe Solid Phase Extraction is_addition->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (MRM) lcms->data quantification Quantification data->quantification

Experimental Workflow

logical_relationship Principle of Deuterated Internal Standard Correction cluster_0 Co-analysis analyte Atazanavir process Sample Preparation & LC-MS/MS Analysis analyte->process is This compound is->process ratio Peak Area Ratio (Analyte / IS) process->ratio concentration Accurate Concentration ratio->concentration

Internal Standard Correction

References

Atazanavir-d9 in Bioanalytical Assays: A Comparative Guide to Recovery and Matrix Effect Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral drug monitoring and pharmacokinetic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This guide provides a comparative overview of the recovery and matrix effect associated with the use of Atazanavir-d9 as an internal standard in bioanalytical methods. While specific comparative data for this compound against other internal standards is not extensively available in the reviewed literature, this document summarizes the performance of deuterated analogs of Atazanavir and outlines the standard methodologies for assessing these critical parameters.

Understanding Recovery and Matrix Effect

In bioanalytical method validation, recovery refers to the efficiency of an extraction procedure in recovering the analyte from the biological matrix. It is a measure of how much of the analyte is successfully transferred from the sample to the final extract for analysis.

The matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting, undetected components from the biological matrix. This can lead to ion suppression or enhancement, affecting the accuracy and precision of the quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Performance of Deuterated Atazanavir Internal Standards

While specific data for this compound is limited in the available literature, studies on other deuterated analogs like Atazanavir-d5 and Atazanavir-d6 provide valuable insights into the expected performance. These internal standards are designed to have identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.

One study utilizing a deuterated internal standard for Atazanavir analysis in human hair reported that the use of the deuterated IS effectively compensates for the matrix effect.[1] Another comprehensive study on the simultaneous quantification of multiple protease inhibitors, including Atazanavir, employed deuterated internal standards and provided detailed data on recovery and matrix effects.[2] The mean extraction recovery for Atazanavir across different quality control levels ranged from 97.35% to 101.06%.[2]

The following table summarizes recovery and matrix effect data for Atazanavir from a study using a deuterated internal standard. This data can be considered representative of the performance expected when using a stable isotope-labeled internal standard like this compound.

AnalyteQuality Control LevelMean Extraction Recovery (%)Matrix Factor
AtazanavirLow98.451.02
AtazanavirMedium97.350.99
AtazanavirHigh101.061.01

Data adapted from a study on the simultaneous quantification of HIV protease inhibitors in human plasma.[2]

Experimental Protocols

The assessment of recovery and matrix effect is a critical component of bioanalytical method validation, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3]

Recovery Assessment

The recovery of an analyte and the internal standard is determined by comparing the analytical response of extracted samples with that of post-extraction spiked samples.

Protocol:

  • Prepare three sets of samples:

    • Set A (Extracted Samples): Blank biological matrix is spiked with the analyte and internal standard at three different concentration levels (low, medium, and high) and then subjected to the full extraction procedure.

    • Set B (Post-Extraction Spiked Samples): Blank biological matrix is first subjected to the extraction procedure. The resulting extract is then spiked with the analyte and internal standard at the same three concentration levels. This set represents 100% recovery.

    • Set C (Neat Solutions): The analyte and internal standard are prepared in the final reconstitution solvent at the same three concentration levels.

  • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the percentage of recovery using the following formula:

    • % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Matrix Effect Assessment

The matrix effect is evaluated by comparing the response of the analyte in the presence of the matrix with its response in a neat solution.

Protocol:

  • Prepare two sets of samples:

    • Set B (Post-Extraction Spiked Samples): As prepared in the recovery assessment.

    • Set C (Neat Solutions): As prepared in the recovery assessment.

  • Analyze both sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    • Matrix Factor = (Mean Peak Area of Set B / Mean Peak Area of Set C)

    • An MF of 1 indicates no matrix effect. An MF > 1 suggests ion enhancement, while an MF < 1 indicates ion suppression.

  • Calculate the IS-Normalized Matrix Factor: To assess the ability of the internal standard to compensate for matrix effects, the IS-normalized MF is calculated:

    • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)

    • The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of the biological matrix should be within an acceptable range (typically ≤15%).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing recovery and matrix effect in a bioanalytical method validation.

G cluster_recovery Recovery Assessment cluster_matrix_effect Matrix Effect Assessment cluster_analysis LC-MS/MS Analysis cluster_calculation Data Calculation A Set A Spike Matrix -> Extract B1 Set B Extract Matrix -> Spike LCMS Analyze all sets A->LCMS C1 Set C Neat Solution B1->LCMS C1->LCMS B2 Set B Extract Matrix -> Spike C2 Set C Neat Solution B2->LCMS C2->LCMS Calc_Rec Calculate % Recovery (Set A / Set B) * 100 LCMS->Calc_Rec Calc_ME Calculate Matrix Factor (Set B / Set C) LCMS->Calc_ME

Caption: Workflow for Recovery and Matrix Effect Assessment.

Atazanavir's Mechanism of Action

Atazanavir is a protease inhibitor that targets the HIV-1 protease enzyme, a critical component in the viral replication cycle. By inhibiting this enzyme, Atazanavir prevents the cleavage of viral polyproteins into mature, functional proteins, thereby halting the production of new infectious virions.

The following diagram illustrates the inhibitory action of Atazanavir on the HIV-1 protease.

cluster_virus HIV-1 Replication Cycle cluster_drug Drug Action GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage by MatureProteins Mature Viral Proteins Protease->MatureProteins Produces Virion Infectious Virion Assembly MatureProteins->Virion Atazanavir Atazanavir Atazanavir->Protease Inhibits

Caption: Atazanavir's Inhibition of HIV-1 Protease.

References

Atazanavir-d9 in Bioanalytical Methods: A Performance Comparison in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the utility of deuterated Atazanavir as an internal standard in quantitative bioanalysis.

The accurate quantification of Atazanavir, a critical protease inhibitor in antiretroviral therapy, in various biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Atazanavir-d9, is a widely accepted strategy to ensure the reliability and accuracy of bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of deuterated Atazanavir as an internal standard in different biological matrices, supported by experimental data and detailed protocols.

While specific performance data for this compound is not extensively published, the available literature on other deuterated analogs, such as Atazanavir-d5 and Atazanavir-d6, provides a strong basis for evaluating its expected performance. Deuterated internal standards are ideal for mass spectrometry-based quantification due to their similar physicochemical properties to the analyte, which allows them to co-elute chromatographically and experience similar ionization and matrix effects. This co-behavior enables accurate correction for variability during sample preparation and analysis.

Performance Across Biological Matrices

The performance of a bioanalytical method is assessed through a series of validation parameters as stipulated by regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). The following tables summarize the performance of methods utilizing deuterated Atazanavir as an internal standard in human plasma and hair.

Table 1: Performance of Deuterated Atazanavir in Human Plasma

ParameterPerformance CharacteristicsReference
Linearity 5.0–6000 ng/mL (r² ≥ 0.9995)[1][2]
10–6000 ng/mL[3]
50.0–10000.0 ng/mL[4]
Intra-day Precision (%CV) 0.8 to 7.3[1]
< 3.8
Inter-day Precision (%CV) 0.8 to 7.3[1]
< 3.8[5]
Accuracy 91.3 to 104.4%[1]
within ±7.3%[5]
Extraction Recovery 97.35 to 101.06%[1]
84.9% (mean relative recovery)
Matrix Effect 93.2% (absolute matrix effect)[3]

Table 2: Performance of Deuterated Atazanavir in Human Hair

ParameterPerformance CharacteristicsReference
Linearity 0.0500–20.0 ng/mg (r = 0.99)[6]
Intra-day Precision (%CV) 1.75 to 6.31[6]
Inter-day Precision (%CV) 5.22 to 7.35[6]
Accuracy -1.33 to 4.00%[6]
Extraction Efficiency > 95%[6]

Experimental Protocols

The methodologies employed for the analysis of Atazanavir in biological matrices are critical to achieving reliable results. Below are representative experimental protocols from validated studies.

1. Atazanavir Quantification in Human Plasma by UPLC-MS/MS

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 50 µL of human plasma, add the deuterated internal standard (e.g., Atazanavir-d6).[1]

    • Perform solid-phase extraction using an Oasis HLB (1 cc, 30 mg) extraction cartridge.[1]

  • Chromatography:

    • Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm).[1][2]

    • Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile.[1][2]

  • Mass Spectrometry:

    • Detection is performed using a tandem mass spectrometer.

2. Atazanavir Quantification in Human Hair by LC/MS/MS

  • Sample Preparation:

    • Wash and pulverize hair samples.

    • Extract Atazanavir from approximately 2 mg of hair.[6]

    • Add the deuterated internal standard (Atazanavir-d5).[6]

  • Chromatography:

    • Column: BDS C-18 column (5 μm, 4.6 × 100 mm).[6]

    • Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[6]

    • Flow Rate: 0.8 mL/min.[6]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[6]

    • Detection: Multiple reaction monitoring (MRM) for the transitions of Atazanavir and its deuterated internal standard.[6]

    • Transitions: MH+ m/z 705.3 to m/z 168.0 for Atazanavir and MH+ m/z 710.2 to m/z 168.0 for Atazanavir-d5.[6]

Bioanalytical Workflow for Atazanavir Quantification

The following diagram illustrates a typical workflow for the quantification of Atazanavir in a biological matrix using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma, Hair) Add_IS Addition of This compound (IS) BiologicalSample->Add_IS Extraction Extraction (SPE, LLE, or PP) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Analyte/IS Peak Area Ratio) Detection->Quantification Results Concentration Results Quantification->Results

Caption: Bioanalytical workflow for Atazanavir quantification.

Comparison with Alternatives

The primary alternative to using a deuterated internal standard is to use a structurally similar but non-isotopically labeled compound. However, these analogs may have different chromatographic retention times and ionization efficiencies, and they may not adequately compensate for matrix effects. Deuterated internal standards like this compound are considered the gold standard because their behavior so closely mimics the analyte of interest, leading to more accurate and precise results.[6] The selection of an appropriate extraction method (SPE, LLE, or protein precipitation) can also significantly impact method performance by minimizing matrix effects.[3] Studies have shown that solid-phase extraction can be effective in circumventing the ion suppression often observed with protein precipitation.[3]

References

Safety Operating Guide

Navigating the Safe Disposal of Atazanavir-d9 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Atazanavir-d9, a deuterated form of the antiretroviral drug Atazanavir, requires specific disposal procedures due to its environmental toxicity. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Regulatory Overview

Atazanavir and its deuterated analogs are classified as toxic to aquatic life with long-lasting effects[1][2]. As such, disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is overseen by the Environmental Protection Agency (EPA)[3]. The primary principle is to prevent the release of the compound into the environment, particularly into waterways. Therefore, drain disposal is strictly prohibited[4][5].

Hazard ClassificationDescriptionPrimary Concern
Aquatic Toxicity Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.Environmental contamination of water systems.
Eye Damage Causes serious eye damage.Risk of severe eye injury upon contact.
Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.Long-term health risks to personnel.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of pure this compound and materials contaminated with it.

1. Segregation of Waste:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Maintain separate, clearly labeled waste containers for:

    • Solid this compound waste (e.g., unused reagent, contaminated powders).

    • Liquid this compound waste (e.g., solutions containing the compound).

    • Contaminated laboratory debris (e.g., gloves, pipette tips, vials).

2. Waste Containment:

  • Solid and Liquid Waste:

    • Collect in a designated, leak-proof, and chemically compatible container with a secure screw-top lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.

  • Contaminated Debris:

    • Place items such as used gloves, weigh boats, and pipette tips into a designated, sealed plastic bag or a puncture-resistant container labeled "Hazardous Waste - this compound Contaminated Debris."

3. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, secure area within the laboratory, away from general laboratory traffic and drains.

  • Ensure the storage area is well-ventilated.

4. Arrangement for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

  • Provide them with the necessary information about the waste, as indicated on the label.

  • The waste will be transported to a licensed hazardous waste treatment and disposal facility for proper management, which typically involves high-temperature incineration[6].

Experimental Workflow for Disposal

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound Waste B Segregate Waste Streams (Solid, Liquid, Debris) A->B Categorize C Place in Labeled, Sealed Hazardous Waste Containers B->C Contain D Store in Designated Secure Area C->D Secure E Contact EHS for Pickup D->E Schedule F Transport to Approved Waste Facility E->F Transfer G Incineration F->G Process

Caption: this compound Disposal Workflow.

Emergency Procedures in Case of a Spill

In the event of an accidental spill of this compound powder or solution:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the used absorbent material into a sealed hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as contaminated debris.

  • Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most current and detailed information.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Atazanavir-d9

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of Atazanavir-d9, a deuterated active pharmaceutical ingredient, are critical for ensuring the safety of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount due to the potent nature of the compound.

Atazanavir, and by extension its deuterated form this compound, is an active pharmaceutical ingredient that requires careful handling to avoid exposure.[1][2] The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.[3][4] The compound is classified as hazardous, with the potential to cause serious eye damage and harm to organs through prolonged or repeated exposure.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to create a sufficient barrier against exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Respiratory Protection A NIOSH-approved respirator is essential, particularly when handling the powder form.[3][5] A powered air-purifying respirator (PAPR) may be necessary for operations with a higher risk of aerosolization.[2][6]Prevents inhalation of airborne particles, which is a primary exposure route. Surgical masks do not offer adequate protection.[5]
Eye and Face Protection Chemical safety glasses or goggles are required.[3][7] A face shield should be used in conjunction with goggles when there is a splash hazard.[5]Protects the eyes from contact with the powder or from splashes of solutions containing the compound, which can cause serious eye damage.[4]
Hand Protection Wear appropriate protective gloves, such as nitrile gloves.[3][7] Double gloving is recommended for enhanced protection.[2]Prevents skin contact and absorption.
Body Protection A disposable, long-sleeved gown that closes in the back is required.[5] For extensive handling, "bunny suit" coveralls offering head-to-toe protection are recommended.[5]Minimizes skin exposure and prevents contamination of personal clothing. Gowns used in hazardous areas should not be worn elsewhere.[5]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following experimental protocol outlines the key steps from preparation to post-handling procedures.

Experimental Protocol:
  • Preparation and Designated Area:

    • All handling of this compound powder should be conducted within a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Verify that all necessary PPE is available and in good condition.

  • Donning of PPE:

    • Put on all required PPE in the correct order before entering the designated handling area.

  • Weighing and Aliquoting:

    • Use dry, clean-up procedures and avoid generating dust.[3]

    • If possible, use a balance with a draft shield.

    • Handle the compound gently to minimize aerosolization.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • Ensure the container is appropriately sealed after the addition of the solvent.

  • Post-Handling Decontamination:

    • Wipe down all surfaces in the designated handling area with an appropriate cleaning agent.

    • Carefully remove PPE to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, and disposable labware, must be considered hazardous waste.

  • Containerization: Place all contaminated waste into clearly labeled, sealed containers suitable for hazardous chemical waste.[3]

  • Disposal Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

  • Unused Product: Unused this compound should be disposed of as hazardous waste and not discarded down the drain.[8]

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) check_ppe Verify PPE Availability prep_area->check_ppe don_ppe Don Appropriate PPE check_ppe->don_ppe weigh Weighing and Aliquoting (Minimize Dust) don_ppe->weigh dissolve Solution Preparation weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate segregate_waste Segregate Contaminated Waste dissolve->segregate_waste Waste Generation doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands containerize Seal in Labeled Hazardous Waste Container segregate_waste->containerize dispose Dispose via EHS Guidelines containerize->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atazanavir-d9
Reactant of Route 2
Reactant of Route 2
Atazanavir-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.